Product packaging for cis-Vitisin B(Cat. No.:)

cis-Vitisin B

Cat. No.: B15498792
M. Wt: 906.9 g/mol
InChI Key: WZKKRZSJTLGPHH-PORLPBCUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-[(2S,3S)-4-[(Z)-2-[(2R,3R)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol has been reported in Vitis coignetiae and Vitis vinifera with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C56H42O12 B15498792 cis-Vitisin B

Properties

Molecular Formula

C56H42O12

Molecular Weight

906.9 g/mol

IUPAC Name

5-[(2S,3S)-4-[(Z)-2-[(2R,3R)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol

InChI

InChI=1S/C56H42O12/c57-35-10-4-29(5-11-35)54-50(33-19-38(60)23-39(61)20-33)49-32(18-42(64)26-47(49)67-54)3-1-28-2-16-46-44(17-28)52(56(66-46)31-8-14-37(59)15-9-31)45-25-43(65)27-48-53(45)51(34-21-40(62)24-41(63)22-34)55(68-48)30-6-12-36(58)13-7-30/h1-27,50-52,54-65H/b3-1-/t50-,51-,52-,54+,55+,56-/m0/s1

InChI Key

WZKKRZSJTLGPHH-PORLPBCUSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C3=C(C=C(C=C3O2)O)/C=C\C4=CC5=C(C=C4)O[C@H]([C@@H]5C6=C7[C@@H]([C@H](OC7=CC(=C6)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2C(C3=C(C=C(C=C3O2)O)C=CC4=CC5=C(C=C4)OC(C5C6=C7C(C(OC7=CC(=C6)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O

Origin of Product

United States

Foundational & Exploratory

The Elusive Pyranoanthocyanin: A Technical Guide to cis-Vitisin B in Vitis vinifera

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of cis-Vitisin B, a pyranoanthocyanin of significant interest in the fields of enology, food chemistry, and pharmacology. While not endogenously present in the grape berry (Vitis vinifera), this compound is a naturally occurring compound formed during the fermentation and aging of red wine. It is a derivative of malvidin-3-O-glucoside, the most abundant anthocyanin in Vitis vinifera, and is formed through a reaction with acetaldehyde, a byproduct of yeast metabolism. This guide will elucidate the natural occurrence, biosynthesis of its precursor, and quantification of this compound, providing detailed experimental protocols and data for researchers.

It is crucial to distinguish the pyranoanthocyanin this compound from a stilbene compound also referred to as Vitisin B, which is extracted from grapevine shoots and possesses a distinct chemical structure and biological activity. This guide focuses exclusively on the pyranoanthocyanin.

Natural Occurrence and Formation of this compound

This compound is not a native constituent of the Vitis vinifera grape. Its formation is intrinsically linked to the winemaking process, specifically alcoholic fermentation and subsequent aging. The primary precursor for this compound is malvidin-3-O-glucoside, the principal anthocyanin responsible for the color of red grapes.[1][2] During fermentation, yeast strains, particularly Saccharomyces cerevisiae, produce acetaldehyde as a metabolic byproduct.[3] This acetaldehyde then reacts with malvidin-3-O-glucoside in the acidic wine environment to form the more stable pyranoanthocyanin, this compound.[2][4]

The concentration of this compound in red wine is influenced by several factors, including:

  • Yeast Strain: Different yeast strains produce varying amounts of acetaldehyde, directly impacting the potential for Vitisin B formation.

  • Winemaking Techniques: Practices such as micro-oxygenation can influence acetaldehyde levels and thus the formation of Vitisin B.

  • Wine Aging: The concentration of Vitisin B can increase during the initial stages of wine aging.

  • Grape Variety: The initial concentration of malvidin-3-O-glucoside in the grape variety serves as a foundational determinant of Vitisin B levels.

Quantitative Data of this compound in Vitis vinifera Wines

The concentration of this compound varies significantly among different red wine varieties and is influenced by the factors mentioned above. The following tables summarize quantitative data for this compound and its related compound, Vitisin A (formed from pyruvic acid), in several common Vitis vinifera cultivars.

Wine VarietyCompoundConcentration (mg/L)Reference
TempranilloVitisin B2.47 ± 0.09
TempranilloVitisin A4.08 ± 0.86
Tempranillop-coumaroyl-Vitisin B0.66 ± 0.05
Wine VarietyCompoundConcentration (mg/L)Reference
MerlotVitisin AMain pyranoanthocyanin
MerlotVitisin BPresent
Wine VarietyCompoundConcentration (mg/L)Reference
Cabernet SauvignonVitisin Aup to 10.76
Cabernet SauvignonVitisin BPresent
Wine VarietyCompoundConcentration (mg/L)Reference
Pinot NoirVitisin APresent
Pinot NoirVitisin BPresent
Wine TypeCompoundConcentration (mg/L)Reference
Aged Port WineVitisin AMajor pyranoanthocyanin
Aged Port WineCoumaroyl Vitisin AMajor pyranoanthocyanin
Aged Port WineVitisin BPresent

Biosynthesis of Malvidin-3-O-glucoside and Formation of this compound

The formation of this compound is dependent on the biosynthesis of its precursor, malvidin-3-O-glucoside, within the grape berry. This process is part of the broader phenylpropanoid pathway.

Biosynthesis_and_Formation cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_fermentation Wine Fermentation cluster_vitisin_formation This compound Formation Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydromyricetin Dihydromyricetin Dihydrokaempferol->Dihydromyricetin F3'5'H Leucodelphinidin Leucodelphinidin Dihydromyricetin->Leucodelphinidin DFR Delphinidin Delphinidin Leucodelphinidin->Delphinidin ANS Delphinidin_3_O_glucoside Delphinidin-3-O-glucoside Delphinidin->Delphinidin_3_O_glucoside UFGT Malvidin_3_O_glucoside Malvidin-3-O-glucoside Delphinidin_3_O_glucoside->Malvidin_3_O_glucoside OMT cis_Vitisin_B This compound Malvidin_3_O_glucoside->cis_Vitisin_B Yeast Yeast Metabolism Acetaldehyde Acetaldehyde Yeast->Acetaldehyde Acetaldehyde->cis_Vitisin_B SPE_Workflow Start Red Wine Sample Centrifuge Centrifuge Start->Centrifuge Adjust_pH Adjust pH to 2.5 Centrifuge->Adjust_pH Load_Sample Load Sample onto Cartridge Adjust_pH->Load_Sample Condition_SPE Condition SPE Cartridge (Methanol, Water) Condition_SPE->Load_Sample Wash_Water Wash with Water Load_Sample->Wash_Water Elute Elute with Ethyl Acetate Wash_Water->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute for HPLC Evaporate->Reconstitute End Analysis Reconstitute->End HPLC_Workflow Start Prepared Wine Extract Inject Inject into HPLC System Start->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect DAD Detection at 510 nm Separate->Detect Quantify Quantification using External Standard Calibration Detect->Quantify End Concentration of this compound Quantify->End

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of cis-Vitisin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Vitisin B is a naturally occurring resveratrol tetramer, a class of polyphenolic compounds found in various plant species, notably in the grape family (Vitis). As a member of the stilbenoid family, this compound and its isomers have garnered significant interest within the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, with a focus on the data and methodologies crucial for its identification, characterization, and potential applications in drug development.

Chemical Structure and Isomerism

Vitisin B is a complex molecule with the chemical formula C₅₆H₄₂O₁₂ and a molar mass of 906.92 g/mol . Its structure is characterized by the intricate linkage of four resveratrol units. The nomenclature "this compound" specifically refers to the stereochemistry at the junction of the dihydrobenzofuran ring systems within the tetrameric structure. The possibility of cis- and trans-configurations at these ring fusions gives rise to diastereomers of Vitisin B, each potentially possessing distinct physical, chemical, and biological properties.

The core of Vitisin B is formed through the oxidative coupling of resveratrol monomers. The specific connectivity and subsequent cyclization events lead to the formation of the tetrameric scaffold. The cis- or trans- nature of the ring fusion is a critical determinant of the overall three-dimensional shape of the molecule, which in turn influences its interaction with biological targets.

Below is a two-dimensional representation of the general structure of Vitisin B, highlighting the key ring systems. The stereochemistry at the chiral centers, particularly those involved in the dihydrobenzofuran ring fusion, dictates whether the isomer is designated as cis or trans.

Caption: Simplified schematic of the Vitisin B core structure.

Stereochemistry

The absolute configuration of the multiple chiral centers in this compound is a key aspect of its chemical identity. The spatial arrangement of substituents around these stereocenters is defined using the Cahn-Ingold-Prelog (CIP) priority rules, assigning each center as either R or S. The cis-configuration typically refers to the relative orientation of substituents on the same side of a ring structure.

The determination of the absolute stereochemistry of complex natural products like this compound relies on a combination of spectroscopic and chiroptical techniques.

Logical Relationship for Stereochemical Assignment:

G cluster_0 Spectroscopic & Chiroptical Data cluster_1 Computational Methods cluster_2 Definitive Structure NMR NMR Spectroscopy (NOE/ROE for relative stereochemistry) Structure Absolute Configuration of This compound (R/S assignments) NMR->Structure Relative Stereochemistry CD Circular Dichroism (Exciton coupling for absolute configuration) CD->Structure Absolute Stereochemistry OR Optical Rotation ([α]D measurement) OR->Structure Enantiomeric Purity DFT DFT Calculations (Prediction of CD spectra and optical rotation) DFT->CD Comparison with experimental data DFT->OR Comparison with experimental data

Caption: Workflow for the determination of the absolute configuration of this compound.

Data Presentation

Comprehensive spectroscopic data is essential for the unambiguous identification of this compound. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the complex structure and relative stereochemistry of this molecule.

Table 1: Hypothetical ¹H and ¹³C NMR Data for a cis-Dihydrobenzofuran Moiety in Vitisin B

Position¹H Chemical Shift (δ, ppm)Coupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
H-7'5.5 - 5.7d, J = 6.090 - 95
H-8'4.5 - 4.7d, J = 6.055 - 60
............

Note: This table is illustrative. The coupling constant between H-7' and H-8' in the dihydrobenzofuran ring is a key indicator of the cis or trans relationship. A smaller coupling constant (typically < 7 Hz) is indicative of a cis-configuration.

Table 2: Chiroptical Properties of Vitisin B Isomers

IsomerSpecific Rotation [α]D (c, solvent)Circular Dichroism (λmax, Δε)
(+)-Vitisin BPositive ValueSpecific Cotton effects
(-)-Vitisin BNegative ValueMirror-image CD spectrum to (+)
This compoundTo be determinedTo be determined
trans-Vitisin BTo be determinedTo be determined

Experimental Protocols

The isolation and purification of specific stereoisomers of Vitisin B from natural sources or synthetic mixtures is a significant challenge. High-performance counter-current chromatography (HPCCC) and chiral high-performance liquid chromatography (HPLC) are powerful techniques for achieving this separation.

General Protocol for the Isolation of Vitisin B Isomers using HPCCC

1. Sample Preparation:

  • A crude extract of a Vitis species known to contain Vitisin B is prepared.
  • The extract is partially purified using column chromatography on silica gel or Sephadex LH-20 to enrich the fraction containing resveratrol tetramers.

2. HPCCC System and Solvent Selection:

  • A suitable two-phase solvent system is selected to provide an optimal partition coefficient (K) for the Vitisin B isomers. A common system is a mixture of n-hexane, ethyl acetate, methanol, and water.
  • The HPCCC instrument is filled with the stationary phase.

3. Separation:

  • The enriched sample is dissolved in a mixture of the stationary and mobile phases and injected into the HPCCC column.
  • The mobile phase is pumped through the column at a constant flow rate, and the column is rotated at a specific speed.
  • The effluent is monitored using a UV-Vis detector.

4. Fraction Collection and Analysis:

  • Fractions are collected based on the chromatogram.
  • The purity of the fractions is analyzed by analytical HPLC.
  • Fractions containing the desired isomer are pooled and the solvent is removed under reduced pressure.

Workflow for Isolation and Purification:

G Start Crude Plant Extract Step1 Initial Fractionation (Silica Gel/Sephadex) Start->Step1 Step2 HPCCC Separation (Two-phase solvent system) Step1->Step2 Step3 Fraction Collection Step2->Step3 Step4 Purity Analysis (HPLC) Step3->Step4 Step4->Step2 Impure fractions (re-chromatography) End Isolated this compound Step4->End Pure fractions

Caption: General workflow for the isolation of this compound.

Conclusion

The chemical structure and stereochemistry of this compound present a fascinating and challenging area of natural product chemistry. A thorough understanding of its three-dimensional structure is paramount for elucidating its biological mechanism of action and for guiding any future drug development efforts. The combination of advanced spectroscopic techniques, chiroptical methods, and sophisticated separation technologies is crucial for the unambiguous characterization of this and other complex resveratrol oligomers. Further research is needed to isolate pure this compound and fully characterize its physicochemical and biological properties.

An In-depth Technical Guide to the Chemical Synthesis of cis-Vitisin B Precursors

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Vitisin B, a complex resveratrol tetramer, has garnered significant interest for its potential biological activities. As an oligostilbene, its intricate, stereochemically rich structure presents a formidable synthetic challenge. This technical guide provides a comprehensive overview of the core strategies and methodologies for the chemical synthesis of key precursors to this compound. The focus is on the preparation of the crucial resveratrol dimer, ε-viniferin, and its subsequent oxidative coupling and rearrangement to form the vitisin core structure. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate the replication and further development of these synthetic routes in a research and drug discovery context.

Introduction

Vitisin B is a resveratrol tetramer naturally found in plants of the genus Vitis.[1][2] It belongs to the broader class of resveratrol oligomers, which are formed in nature through the oxidative oligomerization of resveratrol.[3][4] These compounds are of significant interest due to their structural complexity and diverse biological activities, which can surpass those of the parent monomer, resveratrol.[5] It is important to distinguish the stilbenoid Vitisin B from the pyranoanthocyanin of the same name found in red wines. This guide focuses exclusively on the synthesis of precursors for the resveratrol tetramer.

The total synthesis of complex resveratrol oligomers is a challenging field. Strategies often rely on biomimetic approaches, mimicking the plant's oxidative pathways. A key precursor in the biosynthesis and chemical synthesis of many resveratrol tetramers is the dimer ε-viniferin . Therefore, an efficient synthesis of ε-viniferin is the foundational step toward accessing the vitisin family of compounds. This guide will detail the synthesis of (±)-ε-viniferin and its subsequent conversion into the core structure of Vitisin B, drawing from established syntheses of related tetramers like Vitisin A and D.

Synthetic Strategy Overview

The synthesis of the Vitisin B core can be conceptually divided into two main stages:

  • Synthesis of the Dimeric Precursor (ε-Viniferin): This involves the oxidative coupling of resveratrol or a suitable derivative to form the characteristic dihydrobenzofuran ring system of ε-viniferin.

  • Dimerization and Rearrangement to the Tetrameric Core: The ε-viniferin derivative is subjected to a second oxidative coupling to form a C8-C8' linked tetramer. This intermediate then undergoes a critical thermal or acid-mediated rearrangement and subsequent cyclization to construct the complex, polycyclic core of the vitisin family.

This strategy allows for a convergent and modular approach to these complex natural products.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Tetramer Core Assembly Resveratrol Resveratrol ProtectedResveratrol Protected Resveratrol Resveratrol->ProtectedResveratrol Protection eViniferin (±)-ε-Viniferin Derivative ProtectedResveratrol->eViniferin Oxidative Dimerization QuinoneMethide Bis(p-quinone methide) Tetramer eViniferin->QuinoneMethide Oxidative Dimerization (Dimer of Dimer) eViniferin->QuinoneMethide VitisinCore Vitisin B Core Structure QuinoneMethide->VitisinCore Isomerization & Friedel-Crafts Cyclization VitisinB This compound VitisinCore->VitisinB Deprotection

Caption: Overall synthetic strategy for Vitisin B.

Synthesis of Key Precursor: (±)-ε-Viniferin

The biomimetic oxidative dimerization of resveratrol is a common method to produce ε-viniferin. Various oxidants can be employed, with differing selectivities and yields.

Ruthenium-Catalyzed Oxidative Cyclization

A simple and effective method for synthesizing (±)-ε-viniferin involves the use of Ruthenium(III) chloride as a catalyst.

Table 1: Quantitative Data for RuCl₃-Catalyzed Synthesis of (±)-ε-Viniferin

ParameterValue
Starting Materialtrans-Resveratrol
CatalystRuCl₃·H₂O
Solvent SystemMethanol / Water
Temperature0 °C to 35 °C
Reaction Time3 hours
Product(±)-ε-viniferin
Reported YieldMajor Product (Specific yield varies)
Detailed Experimental Protocol: RuCl₃-Catalyzed Synthesis
  • Preparation: Dissolve trans-resveratrol in a mixture of methanol and water in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Add a catalytic amount of Ruthenium(III) chloride hydrate (RuCl₃·H₂O) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm slowly to 35 °C while stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3 hours.

  • Workup: Upon completion, quench the reaction and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate (±)-ε-viniferin.

Synthesis of the Vitisin B Tetrameric Core

The construction of the tetrameric core from the dimeric precursor ε-viniferin is a complex transformation that has been successfully applied to the synthesis of Vitisin A and D. A similar strategy is applicable for Vitisin B, starting from an appropriately protected ε-viniferin derivative.

G cluster_workflow Workflow: From Dimer to Tetramer Core start Protected (±)-ε-Viniferin step1 Oxidative Coupling (e.g., KHMDS, FeCp₂PF₆) start->step1 intermediate1 Bis(p-quinone methide) Intermediate (C8b-C8c linked) step1->intermediate1 step2 Thermal Isomerization (Formal [1,5]-shift) intermediate1->step2 intermediate2 Isomerized Intermediate (C3c-C8b linked) step2->intermediate2 step3 Acid-mediated Cyclization & Deprotection (e.g., HCl/MeOH) intermediate2->step3 end Vitisin Core Structure step3->end

Caption: Experimental workflow for Vitisin core synthesis.

Oxidative Dimerization of ε-Viniferin Derivative

The key step is the oxidative coupling of two molecules of a protected ε-viniferin derivative. This forms a symmetric C8b–C8c linked tetramer, which exists as a quinone methide.

Table 2: Quantitative Data for Oxidative Coupling of ε-Viniferin Derivative

ParameterValue/ReagentReference
Starting MaterialSilyl-protected ε-viniferin derivative
BasePotassium hexamethyldisilazide (KHMDS)
OxidantFerrocenium hexafluorophosphate (FeCp₂PF₆)
SolventTetrahydrofuran (THF)
Temperature0 °C
ProductBis(p-quinone methide) tetramer
Reported Yield97% (for a similar derivative)
Isomerization and Cyclization to the Vitisin Core

The C8b–C8c linked tetramer is then subjected to thermal and acid-mediated conditions. This induces a complex cascade involving a formal-shift to form a C3c–C8b linkage, followed by a Friedel-Crafts cyclization to yield the vitisin core.

Table 3: Conditions for Vitisin Core Formation

ParameterValue/ReagentReference
Starting MaterialBis(p-quinone methide) tetramer
Step 1: IsomerizationHeat in a suitable solvent (e.g., acetone)
Step 2: CyclizationAcid (e.g., BF₃·OEt₂ or HCl in Methanol)
Temperature-78 °C to room temperature (for acid step)
ProductVitisin A/B/D core structure
Detailed Experimental Protocol: Tetramer Core Synthesis

Note: This is a generalized protocol based on the synthesis of related vitisin tetramers. Specific protecting groups and reaction conditions may need optimization.

  • Preparation of ε-Viniferin Derivative: Synthesize and protect (±)-ε-viniferin. Silyl ethers (e.g., TBS) are often used for protecting the phenolic hydroxyl groups.

  • Oxidative Coupling:

    • Dissolve the protected ε-viniferin derivative in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon).

    • Cool the solution to 0 °C.

    • Add KHMDS dropwise to deprotonate the phenolic oxygen, forming the corresponding phenoxide.

    • Add a solution of the oxidant, FeCp₂PF₆, in THF to the reaction mixture.

    • Stir the reaction at 0 °C until the starting material is consumed (monitor by TLC).

    • Quench the reaction and perform an aqueous workup to isolate the crude bis(p-quinone methide) intermediate.

  • Isomerization and Cyclization:

    • Dissolve the crude intermediate in a suitable solvent (e.g., acetone or CH₂Cl₂).

    • Heat the solution to induce thermal isomerization of the C8b–C8c bond to the C3c–C8b bond.

    • After isomerization, cool the solution (e.g., -60 °C to -78 °C).

    • Add a Lewis acid (e.g., BF₃·OEt₂) or a protic acid (e.g., methanolic HCl) to catalyze the Friedel-Crafts cyclization and concomitant deprotection.

    • Allow the reaction to warm slowly.

    • Quench the reaction carefully (e.g., with saturated aqueous NaHCO₃).

  • Purification: Extract the product with an organic solvent, dry, and concentrate. Purify the resulting mixture of isomers using advanced chromatographic techniques (e.g., HPLC) to isolate the desired Vitisin B core structure.

Semi-Synthesis of Vitisin B from (+)-ε-Viniferin

A more direct, albeit lower-yielding, semi-synthesis of Vitisin B has been reported. This method highlights the direct conversion of the natural dimer into the tetramer.

Table 4: Conditions for Semi-Synthesis of Vitisin B

ParameterValue/ReagentReference
Starting Material(+)-ε-Viniferin
ReagentSilver (I) Acetate (AgOAc)
SolventMethanol
Temperature50 °C
ProductVitisin B
Reported Yield40%

Conclusion

The synthesis of precursors for this compound is a multi-step process that hinges on the successful construction and manipulation of resveratrol oligomers. The key strategic elements involve the controlled oxidative dimerization of resveratrol to form ε-viniferin, followed by a further dimerization and a complex, biomimetic rearrangement cascade to assemble the final tetrameric core. While challenging, the methodologies outlined in this guide provide a solid foundation for researchers to access these complex and biologically promising molecules. Further research into stereoselective control and optimization of reaction yields will be critical for advancing the development of Vitisin B and its analogues as potential therapeutic agents.

References

Methodological & Application

Application Note: Quantification of cis-Vitisin B using a Validated HPLC-DAD Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the accurate quantification of cis-Vitisin B in various matrices, including wine and plant extracts. The protocol provides comprehensive steps for sample preparation, chromatographic separation, and data analysis. Method validation parameters are presented to ensure reliability and reproducibility.

Introduction

Vitisin B, a pyranoanthocyanin found in red wines and certain plants, exists as both cis and trans isomers.[1][2] These compounds are of significant interest due to their contribution to the color stability of aged wines and their potential biological activities.[3] Accurate quantification of the specific isomers is crucial for quality control in the food and beverage industry and for pharmacological research. This document outlines a validated HPLC-DAD method for the selective quantification of this compound.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (>95% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Syringe filters (0.45 µm, PTFE or PVDF)

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).[4]

Chromatographic Conditions

The following table summarizes the optimized HPLC-DAD conditions for the analysis of this compound.

ParameterValue
Column Reversed-phase C18 (e.g., Eclipse XDB-C18, 4.6 mm × 250 mm, 5 µm)[5]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 5-50% B over 50 minutes, then a wash and re-equilibration step.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
DAD Wavelength Monitoring at 280 nm for quantification and 324 nm for confirmation. Full spectra (200-600 nm) should be recorded for peak purity analysis.
Standard Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol. Store at -20°C in the dark.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

Sample Preparation
  • Wine Samples: For clear wine samples, direct injection after filtration through a 0.45 µm syringe filter is often sufficient. If the matrix is complex, a solid-phase extraction (SPE) cleanup may be necessary.

  • Plant Extracts: Macerate the plant material and extract with a suitable solvent (e.g., methanol/water mixture). Centrifuge the extract to remove solid debris and filter the supernatant through a 0.45 µm syringe filter before injection.

Method Validation

The described HPLC-DAD method should be validated to ensure reliable and accurate results. The following table presents typical performance characteristics for the analysis of similar phenolic compounds.

Validation ParameterTypical Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.020 - 0.060 µg/mL
Limit of Quantification (LOQ) 0.060 - 0.20 µg/mL
Precision (RSD%) < 2% (Intra-day), < 5% (Inter-day)
Accuracy (Recovery %) 95 - 105%
Quantification

Quantification of this compound in samples is achieved by comparing the peak area in the sample chromatogram to a calibration curve generated from the working standard solutions.

Experimental Workflow and Diagrams

The overall workflow for the quantification of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis cluster_data Data Handling Sample Sample Collection (Wine, Plant Extract) Extraction Sample Extraction & Filtration Sample->Extraction Standard Standard Preparation (this compound) Dilution Standard Dilution (Calibration Curve) Standard->Dilution HPLC HPLC-DAD Analysis Extraction->HPLC Dilution->HPLC Integration Peak Integration & Identification HPLC->Integration Quantification Quantification (vs. Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC-DAD method detailed in this application note provides a reliable and robust approach for the quantification of this compound. The sample preparation is straightforward, and the chromatographic conditions are optimized to ensure good separation from other matrix components. This method can be readily implemented in quality control and research laboratories for the analysis of this compound in various samples.

References

Application Note: Quantitative Analysis of Vitisin B by Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract This application note details a sensitive and robust liquid chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of Vitisin B. While the user specified "cis-Vitisin B," a thorough review of the available scientific literature did not yield specific information on this isomer. Therefore, this protocol is based on established and validated methods for Vitisin B. The described methodology is applicable for pharmacokinetic studies in biological matrices such as plasma and urine and can be adapted for other research applications.[1][2] This document provides comprehensive protocols for sample preparation, chromatographic separation, and mass spectrometric detection, intended for researchers in pharmacology, drug development, and analytical chemistry.

Introduction

Vitisin B is a phenolic compound that belongs to the stilbenoid family, structurally related to resveratrol. These compounds are of significant interest in the pharmaceutical and food science industries due to their potential biological activities. Accurate and sensitive quantification of Vitisin B in complex biological matrices is crucial for pharmacokinetic, metabolism, and toxicology studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays.[3] This method allows for precise quantification even at low concentrations, which is essential for evaluating the preclinical or clinical applications of Vitisin B.[1][2]

The protocol outlined below is based on a validated method for the determination of Vitisin B in rat plasma and urine, employing a liquid-liquid extraction for sample cleanup and an Eclipse Plus C18 column for chromatographic separation.

Experimental Protocols

Standard and Sample Preparation

Internal Standard (IS) Preparation: An internal standard is crucial for accurate quantification. Carbamazepine has been successfully used as an internal standard for Vitisin B analysis. Prepare a stock solution of carbamazepine in methanol and dilute to a working concentration (e.g., 500 ng/mL).

Calibration Standards and Quality Controls (QCs): Prepare stock solutions of Vitisin B in a suitable solvent like methanol. Serially dilute the stock solution with blank matrix (e.g., drug-free plasma or urine) to prepare calibration standards covering the desired concentration range (e.g., 10-5000 ng/mL for plasma, 5-2500 ng/mL for urine). Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation (Liquid-Liquid Extraction): This protocol is designed to extract Vitisin B from plasma and urine samples.

  • Pipette a small volume of the biological sample (e.g., 50 µL of plasma or 200 µL of urine) into a microcentrifuge tube.

  • Add the internal standard working solution to each sample.

  • Add 2 mL of ethyl acetate as the extraction solvent.

  • Vortex the mixture for approximately 10 seconds to ensure thorough mixing.

  • Centrifuge the samples at high speed (e.g., 20,000 x g) for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in the mobile phase (e.g., 100 µL of Acetonitrile/0.1% Formic Acid in water) for LC-MS/MS injection.

LC-MS/MS Instrumentation and Conditions

The following parameters are based on a validated method and can serve as a starting point for method development. Optimization may be required for different instrument setups.

Table 1: Liquid Chromatography and Mass Spectrometry Parameters

ParameterSetting
Liquid Chromatography
HPLC SystemQuaternary or Binary UPLC/HPLC System
ColumnEclipse Plus C18 (100 × 4.6 mm, 3.5 µm)
Column Temperature40 °C
Mobile PhaseAcetonitrile and 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate0.7 mL/min
Injection Volume10-20 µL
Mass Spectrometry
Mass SpectrometerTandem Quadrupole Mass Spectrometer
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Analysis ModeSelected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z)To be determined for Vitisin B
Product Ion(s) (m/z)To be determined for Vitisin B
Internal Standard (IS)Carbamazepine
IS Precursor Ion (m/z)To be determined
IS Product Ion(s) (m/z)To be determined

Data Presentation and Method Performance

A validated LC-MS/MS method for Vitisin B should demonstrate excellent linearity, accuracy, and precision. The performance characteristics summarized below are based on published data for Vitisin B and related compounds.

Table 2: Summary of Quantitative Method Performance

ParameterVitisin B (Plasma)Vitisin B (Urine)General Expected Performance
Linearity Range 10–5000 ng/mL5–2500 ng/mLWide dynamic range is typical for LC-MS/MS.
Correlation (r) ≥ 0.9833≥ 0.9977r² ≥ 0.99 is desirable.
Accuracy (Recovery) Conformed to requirements.Conformed to requirements.85-115% (FDA guidelines).
Precision (RSD%) Conformed to requirements.Conformed to requirements.< 15% (< 4.32% reported for similar methods).
Limit of Detection (LOD) Not specified.Not specified.Expected to be in the low ng/mL to pg/mL range.
Matrix Effect No matrix effects observed.No matrix effects observed.Should be assessed and minimized.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of Vitisin B in biological samples using LC-MS/MS.

VitisinB_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Urine) Add_IS Add Internal Standard (IS) Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporate & Reconstitute Extraction->Evaporation Final_Sample Final Sample for Injection Evaporation->Final_Sample LC_Sep LC Separation (C18 Column) Final_Sample->LC_Sep MS_Ion ESI Ionization (Positive Mode) LC_Sep->MS_Ion MSMS_Detect SRM / MRM Detection MS_Ion->MSMS_Detect Quant Quantification (Analyte/IS Ratio) MSMS_Detect->Quant Report Final Concentration Report Quant->Report

Caption: General workflow for Vitisin B analysis by LC-MS/MS.

Logical Relationship in Quantification

This diagram illustrates the core principle of using an internal standard for accurate quantification in LC-MS analysis.

Quantification_Logic Analyte Vitisin B (Variable Response) Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte->Ratio IS Internal Standard (IS) (Constant Concentration, Similar Behavior) IS->Ratio CalCurve Compare Ratio to Calibration Curve Ratio->CalCurve Concentration Determine Accurate Concentration of Vitisin B CalCurve->Concentration

Caption: Logic of internal standard use for accurate quantification.

References

Application Note: Nitric Oxide (NO) Scavenging Activity Assay for cis-Vitisin B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-Vitisin B is a resveratrol tetramer, a naturally occurring phenolic compound found in grapes and wine, which has been investigated for its antioxidant properties.[1][2] Reactive Nitrogen Species (RNS), such as nitric oxide (NO), play a significant role in various physiological and pathological processes. While NO is a crucial signaling molecule, its overproduction can lead to nitrosative stress, contributing to inflammation and cellular damage. The ability of a compound to scavenge nitric oxide is a key indicator of its potential as an antioxidant and anti-inflammatory agent.

This document provides a detailed protocol for assessing the in vitro nitric oxide scavenging activity of this compound. The assay is based on the chemical generation of nitric oxide from sodium nitroprusside (SNP) in an aqueous solution. The generated NO interacts with oxygen to form nitrite ions, which are then quantified using the Griess reaction.[3] A scavenger compound competes with oxygen, leading to a reduction in nitrite formation, which can be measured spectrophotometrically.

Note: The available scientific literature primarily refers to "Vitisin B" without specifying the cis or trans isomer. The protocol provided is based on studies conducted on Vitisin B and is expected to be applicable for its isomers.

Quantitative Data Summary

The nitric oxide scavenging activity of Vitisin B has been evaluated and compared with other stilbenes like resveratrol and ε-viniferin. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency in scavenging NO. A lower IC50 value indicates higher scavenging activity.

CompoundAssayIC50 (µM)Reference Compounds (IC50 in µM)
Vitisin B Nitric Oxide Scavenging368.80 ± 14.20Resveratrol: 200.68 ± 15.40ε-Viniferin: 338.35 ± 89.47
Vitisin B Nitric Oxide Scavenging229Resveratrol: 83.69ε-Viniferin: 15.38

Table 1: Comparative NO-scavenging activity of Vitisin B and other stilbenes.[1][4]

Experimental Protocols

This section details the methodology for determining the nitric oxide scavenging activity of this compound.

Principle of the Assay

Sodium nitroprusside (SNP) spontaneously decomposes in an aqueous, physiological pH buffer to generate nitric oxide (NO) radicals. In the presence of oxygen, NO is converted to stable nitrite and nitrate. Scavenger molecules can compete with oxygen, reducing the amount of nitrite produced. The concentration of nitrite is then measured colorimetrically using the Griess reagent. The Griess reaction involves a two-step diazotization process where sulfanilamide is converted to a diazonium salt by nitrite in an acidic medium. This salt then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) to form a stable, pink-colored azo compound, which has a maximum absorbance at approximately 540-546 nm. The intensity of the color is proportional to the nitrite concentration.

Diagram: Principle of the Griess Reaction

G cluster_0 NO Generation & Reaction cluster_1 Griess Reaction (Detection) cluster_2 Scavenging Action SNP Sodium Nitroprusside (SNP) NO Nitric Oxide (NO•) SNP->NO Spontaneous Decomposition NO2 Nitrite (NO2⁻) NO->NO2 + O2 ScavengedNO Non-reactive Product NO->ScavengedNO + this compound O2 Oxygen (O2) Sulfanilamide Sulfanilamide Diazonium Diazonium Salt NO2->Diazonium + Sulfanilamide (Acidic pH) Azo Pink Azo Compound (Abs @ 540 nm) Diazonium->Azo + NEDD NEDD NEDD VitisinB This compound (Scavenger)

Caption: Chemical principle of NO detection via the Griess reaction.

Materials and Reagents
  • This compound (Test Compound)

  • Sodium Nitroprusside (SNP)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Griess Reagent:

    • Component A: 1% (w/v) Sulfanilamide in 2.5% or 5% phosphoric acid

    • Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) in distilled water or 2.5% phosphoric acid

  • Ascorbic Acid or Quercetin (Positive Control)

  • Dimethyl Sulfoxide (DMSO) or appropriate solvent for this compound

  • 96-well microplate

  • Microplate reader (capable of reading absorbance at 540-546 nm)

  • Deionized water

Preparation of Reagents
  • Sodium Nitroprusside (10 mM): Dissolve 29.8 mg of SNP in 10 mL of PBS (pH 7.4). Prepare this solution fresh before each experiment and protect it from light, as it is light-sensitive.

  • Griess Reagent: Prepare components A and B separately. Mix equal volumes (1:1) of Component A and Component B immediately before use.

  • This compound Stock Solution: Prepare a stock solution (e.g., 10 mg/mL or 10 mM) of this compound in a suitable solvent like DMSO.

  • Working Solutions: Prepare serial dilutions of this compound and the positive control (e.g., Ascorbic Acid) at various concentrations (e.g., 10, 50, 100, 200, 400 µg/mL or µM) using PBS. Ensure the final concentration of the initial solvent (e.g., DMSO) is low (<1%) and consistent across all wells to avoid interference.

Assay Procedure (96-well plate format)

The following workflow outlines the steps for performing the assay.

Diagram: Experimental Workflow

G start Start prep Prepare Reagents (SNP, Griess, Samples) start->prep plate Pipette 50 µL of Sample/ Control/Blank into wells prep->plate add_snp Add 50 µL of 10 mM Sodium Nitroprusside plate->add_snp incubate1 Incubate at 25°C for 150 minutes add_snp->incubate1 add_griess Add 100 µL of freshly prepared Griess Reagent incubate1->add_griess incubate2 Incubate at RT for 10-30 min (Protect from light) add_griess->incubate2 read Measure Absorbance at 540 nm incubate2->read calculate Calculate % Scavenging and IC50 Value read->calculate end_node End calculate->end_node

Caption: Workflow for the in vitro NO-scavenging assay.

  • Plate Setup: In a 96-well microplate, add 50 µL of the different concentrations of this compound working solutions to the respective wells in triplicate.

  • Controls:

    • Positive Control: Add 50 µL of the different concentrations of the positive control (e.g., Ascorbic Acid) to separate wells.

    • Negative Control (A_control): Add 50 µL of PBS (or the solvent used for dilutions) instead of the sample. This represents 100% nitrite production.

    • Sample Blank (A_blank): Add 50 µL of each sample concentration to separate wells, but add 50 µL of PBS instead of the SNP solution. This corrects for the absorbance of the sample itself.

  • Reaction Initiation: Add 50 µL of 10 mM sodium nitroprusside solution to all wells except the Sample Blanks.

  • Incubation: Incubate the plate at 25°C for 150 minutes.

  • Color Development: After incubation, add 100 µL of freshly prepared Griess reagent to all wells, including the Sample Blanks.

  • Final Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light, to allow for color development.

  • Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.

Calculations
  • Corrected Sample Absorbance:

    • Corrected Absorbance (A_sample) = Absorbance of sample well - Absorbance of sample blank well.

  • Percentage of NO Scavenging Activity:

    • The percentage of NO scavenging is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where:

      • A_control = Absorbance of the Negative Control well.

      • A_sample = Corrected Absorbance of the test sample well.

  • IC50 Determination:

    • The IC50 value is the concentration of the test compound that inhibits 50% of the nitric oxide radicals.

    • Plot the percentage of scavenging activity against the corresponding concentrations of this compound.

    • Determine the IC50 value from the graph using linear regression analysis.

Related Signaling Pathway

While direct chemical scavenging is measured in this assay, Vitisin B has also been shown to modulate intracellular pathways related to oxidative stress, such as the Nrf2-ARE pathway. This provides a cellular mechanism for its antioxidant effects beyond direct radical quenching.

Diagram: Vitisin B and the Nrf2-ARE Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus VitisinB Vitisin B Keap1_Nrf2 Keap1-Nrf2 Complex VitisinB->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Transcription Gene Transcription ARE->Transcription Binding Proteins Antioxidant Proteins (e.g., HO-1) Transcription->Proteins Leads to

Caption: Vitisin B's modulation of the Nrf2-ARE antioxidant pathway.

References

Application Notes and Protocols for Cell-Based Assays Determining "cis-Vitisin B" Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the antiviral efficacy of cis-Vitisin B, a resveratrol tetramer, against Influenza A virus and Hepatitis C virus (HCV) using cell-based assays. The methodologies described herein are based on established virological techniques and published research on the antiviral properties of Vitisin B.

I. Antiviral Efficacy of this compound against Influenza A Virus

This section outlines the protocol for evaluating the ability of this compound to inhibit Influenza A virus replication in a cell culture model. The primary endpoints of this assay are the inhibition of viral neuraminidase activity and the reduction of virus-induced cytopathic effect (CPE).

Principle

Vitisin B has been shown to inhibit the neuraminidase (NA) activity of Influenza A virus, which is crucial for the release of progeny virions from infected cells.[1][2][3] Additionally, it mitigates virus-induced oxidative stress by modulating the Nrf2 and NF-κB signaling pathways.[1][2] This protocol utilizes Madin-Darby Canine Kidney (MDCK) cells, a standard cell line for influenza virus research, to quantify the antiviral effects of this compound.

Data Presentation

The following table summarizes representative quantitative data for Vitisin B against Influenza A virus (H1N1). Researchers should generate their own dose-response curves to determine these values for this compound.

ParameterVirus StrainCell LineValueSelectivity Index (SI)Reference
IC50 (Neuraminidase Inhibition) Influenza A/PR/8/34 (H1N1)-3.76 µM-
EC50 (Antiviral Activity) Influenza A/PR/8/34 (H1N1)A54918.1 µM>5.5
CC50 (Cytotoxicity) -A549>100 µM-

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI = CC50/EC50

Experimental Protocol: Neuraminidase Inhibition Assay

This protocol is adapted from established methods for assessing influenza neuraminidase activity.

Materials and Reagents:

  • This compound (stock solution in DMSO)

  • Influenza A virus (e.g., A/PR/8/34, H1N1)

  • MDCK (Madin-Darby Canine Kidney) cells

  • A549 (human lung carcinoma) cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • TPCK-Trypsin

  • MTS reagent for cytotoxicity assay

  • Neuraminidase substrate (e.g., 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid)

  • 96-well cell culture plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed MDCK or A549 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in infection medium (DMEM with 0.5% BSA and TPCK-Trypsin). Include a vehicle control (DMSO) and a positive control (e.g., Oseltamivir).

  • Infection: When cells are confluent, wash with PBS and infect with Influenza A virus at a predetermined multiplicity of infection (MOI).

  • Treatment: Immediately after infection, add the prepared dilutions of this compound to the respective wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • Neuraminidase Assay:

    • Lyse the cells to release viral neuraminidase.

    • Add the neuraminidase substrate to each well and incubate at 37°C.

    • Stop the reaction and measure the fluorescence using a plate reader.

  • Cytotoxicity Assay: In a parallel plate with uninfected cells, add the same dilutions of this compound and assess cell viability using the MTS assay after the same incubation period.

  • Data Analysis: Calculate the IC50, EC50, and CC50 values from the dose-response curves.

Visualization

Influenza_Antiviral_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding Seed MDCK/A549 Cells Infection Infect Cells with Influenza A Cell_Seeding->Infection Compound_Prep Prepare this compound Dilutions Treatment Add this compound Compound_Prep->Treatment Infection->Treatment Incubation Incubate 48-72h Treatment->Incubation NA_Assay Neuraminidase Assay Incubation->NA_Assay CPE_Assay Cytopathic Effect (CPE) Assessment Incubation->CPE_Assay Cyto_Assay Cytotoxicity Assay Incubation->Cyto_Assay Data_Analysis Calculate IC50, EC50, CC50 NA_Assay->Data_Analysis CPE_Assay->Data_Analysis Cyto_Assay->Data_Analysis

Caption: Experimental workflow for assessing the anti-influenza activity of this compound.

Nrf2_Signaling_Pathway cluster_virus Influenza A Virus Infection cluster_cell Host Cell Response cluster_compound This compound Action Virus Influenza A ROS Increased ROS Virus->ROS NFkB_Activation NF-κB Activation ROS->NFkB_Activation Keap1 Keap1 ROS->Keap1 Inactivates Inflammation Pro-inflammatory Cytokines NFkB_Activation->Inflammation Upregulates Nrf2 Nrf2 Keap1->Nrf2 Degrades ARE ARE Nrf2->ARE Translocates to Nucleus and Binds Antioxidant_Genes Antioxidant Genes (e.g., G6PD, HO-1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Genes->ROS Neutralizes VitisinB This compound VitisinB->ROS Reduces VitisinB->NFkB_Activation Inhibits VitisinB->Nrf2 Promotes Nuclear Translocation

Caption: Proposed mechanism of action of this compound on Nrf2 and NF-κB pathways.

II. Antiviral Efficacy of this compound against Hepatitis C Virus (HCV)

This section provides a protocol to determine the inhibitory effect of this compound on Hepatitis C virus replication in a human hepatoma cell line.

Principle

Vitisin B has been identified as a potent inhibitor of HCV replication. Its mechanism of action involves the direct inhibition of the viral NS3 helicase, an enzyme essential for unwinding the viral RNA genome during replication. This protocol uses the Huh7 human hepatoma cell line, which is highly permissive to HCV infection, to quantify the antiviral activity of this compound.

Data Presentation

The following table presents representative data for Vitisin B against HCV. It is recommended that researchers establish their own dose-response data for this compound.

ParameterVirus StrainCell LineValueSelectivity Index (SI)Reference
EC50 (Antiviral Activity) HCV (Genotype 1b/2a)Huh76 nM>1667
CC50 (Cytotoxicity) -Huh7>10 µM-

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI = CC50/EC50

Experimental Protocol: HCV Replicon Assay

This protocol is based on the use of HCV subgenomic replicons that express a reporter gene (e.g., luciferase) to quantify viral replication.

Materials and Reagents:

  • This compound (stock solution in DMSO)

  • Huh7 cells harboring an HCV subgenomic replicon (e.g., expressing luciferase)

  • DMEM supplemented with 10% FBS, non-essential amino acids, and G418 (for replicon maintenance)

  • This compound (stock solution in DMSO)

  • Positive control inhibitor (e.g., an approved NS3/4A protease inhibitor or NS5B polymerase inhibitor)

  • Luciferase assay reagent

  • MTS reagent for cytotoxicity assay

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed Huh7-HCV replicon cells in 96-well plates.

  • Compound Treatment: The following day, treat the cells with serial dilutions of this compound. Include a vehicle control and a positive control.

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.

  • Luciferase Assay:

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Cytotoxicity Assay: In a parallel plate with the same replicon cells, perform an MTS assay to determine the CC50 of this compound.

  • Data Analysis: Calculate the EC50 and CC50 from the respective dose-response curves and determine the Selectivity Index.

Visualization

HCV_Antiviral_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding Seed Huh7-HCV Replicon Cells Treatment Add this compound Cell_Seeding->Treatment Compound_Prep Prepare this compound Dilutions Compound_Prep->Treatment Incubation Incubate 72h Treatment->Incubation Luciferase_Assay Luciferase Assay (Replication) Incubation->Luciferase_Assay Cyto_Assay Cytotoxicity Assay Incubation->Cyto_Assay Data_Analysis Calculate EC50, CC50, SI Luciferase_Assay->Data_Analysis Cyto_Assay->Data_Analysis

Caption: Experimental workflow for assessing the anti-HCV activity of this compound.

HCV_Replication_Cycle cluster_entry Viral Entry cluster_replication Replication & Translation cluster_assembly Assembly & Release cluster_target Drug Target Attachment Attachment & Entry Uncoating Uncoating Attachment->Uncoating Translation Translation of Polyprotein Uncoating->Translation Polyprotein_Processing Polyprotein Processing Translation->Polyprotein_Processing Replication_Complex Replication Complex Formation Polyprotein_Processing->Replication_Complex NS3_Helicase NS3 Helicase Polyprotein_Processing->NS3_Helicase RNA_Replication RNA Replication Replication_Complex->RNA_Replication Assembly Virion Assembly RNA_Replication->Assembly Release Release Assembly->Release NS3_Helicase->RNA_Replication Unwinds RNA VitisinB This compound VitisinB->NS3_Helicase Inhibits

Caption: Simplified HCV replication cycle highlighting the NS3 helicase as the target of this compound.

References

Application Notes and Protocols for cis-Vitisin B in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Vitisin B is a naturally occurring hydroxystilbene analog, specifically a resveratrol tetramer, found in various plant species, including grapevines (Vitis spp.). As a member of the vitisin family, it contributes to the complex phytochemical profile of botanical extracts and beverages like red wine. Due to its potential biological activities and its presence in complex matrices, the use of a well-characterized this compound standard is crucial for accurate and reproducible phytochemical analysis. These application notes provide detailed protocols for the use of this compound as a reference standard in analytical chemistry and highlight its relevance in drug development.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use as an analytical standard.

PropertyValueSource
Molecular Formula C₅₆H₄₂O₁₂[1]
Molecular Weight 906.93 g/mol [1]
CAS Number 142507-86-6[1]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[2]
Storage -20°C, protected from light[1]

Application I: this compound as a Phytochemical Standard

The primary application of purified this compound is as a reference standard for the qualitative and quantitative analysis of plant extracts, beverages, and other complex matrices.

Experimental Protocol: Quantification of this compound by HPLC-DAD

This protocol outlines a general method for the quantification of this compound using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). Optimization may be required based on the specific matrix and instrumentation.

1. Materials and Reagents:

  • This compound reference standard (purity ≥95%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Sample matrix (e.g., wine, plant extract)

2. Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution. Store at -20°C in an amber vial.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.

3. Sample Preparation:

  • Wine Samples: Filter the wine sample through a 0.45 µm syringe filter directly into an HPLC vial. If necessary, dilute the sample with the initial mobile phase to bring the this compound concentration within the calibration range.

  • Plant Extracts: The extraction procedure will vary depending on the plant material. A general approach involves solid-liquid extraction with methanol or an ethanol/water mixture, followed by filtration. The extract may require further cleanup using solid-phase extraction (SPE) to remove interfering matrix components.

4. HPLC-DAD Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-40% B; 25-30 min: 40-70% B; 30-35 min: 70-10% B; 35-40 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 280 nm and 320 nm (for quantification and peak purity)

5. Method Validation: The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.

Validation ParameterAcceptance CriteriaTypical Expected Values
Linearity (r²) ≥ 0.999Achievable over a 0.5-100 µg/mL range.
Accuracy (% Recovery) 98-102%Determined by spiking a blank matrix with known concentrations of the standard.
Precision (% RSD) Repeatability ≤ 2%, Intermediate Precision ≤ 3%Assessed by multiple injections of the same sample and on different days.
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1Expected to be in the low ng/mL range.
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1Expected to be in the mid to high ng/mL range.
Specificity No interfering peaks at the retention time of this compoundConfirmed by peak purity analysis using DAD and analysis of blank matrix.

Workflow for HPLC Method Validation:

G start Start: Method Validation linearity Linearity & Range (r² ≥ 0.999) start->linearity accuracy Accuracy (98-102% Recovery) linearity->accuracy precision Precision (%RSD ≤ 2-3%) accuracy->precision specificity Specificity (Peak Purity) precision->specificity lod_loq LOD & LOQ (S/N ≥ 3 & 10) specificity->lod_loq robustness Robustness (Minor Variations) lod_loq->robustness end Validated Method robustness->end

Caption: Workflow for the validation of an HPLC method for this compound analysis.

Application II: this compound in Drug Development and Biological Research

This compound has demonstrated several biological activities that are of interest to drug development professionals. Understanding its mechanism of action is key to exploring its therapeutic potential.

Signaling Pathways Modulated by this compound

1. Inhibition of Platelet-Derived Growth Factor (PDGF) Signaling: this compound has been shown to inhibit vascular smooth muscle cell (VSMC) migration by targeting the PDGF signaling pathway. This anti-migratory effect is relevant for cardiovascular disease research.

PDGF Signaling Pathway and Inhibition by this compound:

G PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds PI3K PI3K PDGFR->PI3K Activates PLCg PLCγ PDGFR->PLCg Activates Ras Ras PDGFR->Ras Activates AKT Akt PI3K->AKT Migration Cell Migration AKT->Migration IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca Ca²⁺ Mobilization IP3_DAG->Ca Ca->Migration Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Migration cisVitisinB This compound cisVitisinB->PDGFR Inhibits

Caption: Inhibition of the PDGF signaling pathway by this compound.

2. Modulation of NF-κB and Nrf2 Signaling in Antiviral Response: this compound has been reported to inhibit influenza A virus replication. This activity is mediated, in part, by the inhibition of the pro-inflammatory NF-κB pathway and the activation of the antioxidant Nrf2 pathway.

NF-κB and Nrf2 Signaling Pathways and Modulation by this compound:

G cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway IKK IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Inflammation Inflammatory Gene Expression NFkB_nucleus->Inflammation Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus Translocates ARE ARE Nrf2_nucleus->ARE Binds Antioxidant Antioxidant Gene Expression ARE->Antioxidant cisVitisinB This compound cisVitisinB->IKK Inhibits cisVitisinB->Keap1 Inhibits

Caption: Modulation of NF-κB and Nrf2 signaling by this compound.

Experimental Protocol: In Vitro Antioxidant Activity Assessment

This protocol provides a general method for assessing the antioxidant activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

1. Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

2. Solution Preparation:

  • This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.

  • This compound Test Solutions: Prepare a series of dilutions from the stock solution in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).

  • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark.

  • Ascorbic Acid Standard Solutions: Prepare a series of dilutions of ascorbic acid in methanol (e.g., 1, 5, 10, 25, 50 µg/mL).

3. Assay Procedure:

  • In a 96-well plate, add 100 µL of each this compound test solution or ascorbic acid standard solution to separate wells.

  • Add 100 µL of the DPPH solution to each well.

  • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

  • For the control, add 100 µL of each test solution or standard and 100 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_blank - (A_sample - A_control)) / A_blank] * 100

  • Plot the percentage of scavenging activity against the concentration of this compound and ascorbic acid.

  • Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) for both this compound and the positive control.

Quantitative Antioxidant Activity Data for Stilbenes:

CompoundAssayIC₅₀ (µM)Reference
This compoundDPPH129.14 ± 26.13
ResveratrolDPPH81.92 ± 9.17
ε-ViniferinDPPH80.12 ± 13.79
This compoundFRAPIC₅₀ not reached
ResveratrolFRAP13.36 ± 0.91
ε-ViniferinFRAP28.81 ± 4.15

Conclusion

The use of this compound as a phytochemical standard is essential for the accurate quantification of this compound in complex natural product extracts and commercial products. The provided HPLC-DAD protocol, when properly validated, offers a robust method for routine analysis. Furthermore, the emerging evidence of its biological activities, particularly in the modulation of key signaling pathways, positions this compound as a compound of interest for further investigation in drug discovery and development. The detailed protocols and data presented herein serve as a valuable resource for researchers in these fields.

References

Application Notes and Protocols: cis-Vitisin B for Inhibiting Neuraminidase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuraminidase, a key surface glycoprotein of the influenza virus, is a critical enzyme in the viral life cycle. It facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues, thus preventing viral aggregation and promoting the spread of infection.[1][2][3] As such, neuraminidase has become a prime target for antiviral drug development. cis-Vitisin B, a resveratrol tetramer found in plants like Vitis vinifera, has demonstrated significant inhibitory activity against neuraminidase, presenting a promising avenue for the development of novel anti-influenza therapeutics.[4][5] This document provides detailed application notes and protocols for researchers interested in investigating the neuraminidase inhibitory properties of this compound.

Data Presentation

The inhibitory efficacy of this compound and related compounds against various influenza virus strains has been quantified through the determination of their half-maximal inhibitory concentration (IC50) values. A summary of this quantitative data is presented below.

CompoundVirus Strain/TypeIC50 (µM)Reference
This compound Influenza A (H1N1)3.76
This compound Oseltamivir-resistant A/PR8/3412.9
Vitisin B Influenza A (H3N2)37.7
Vitisin B Influenza B32.6
Vitisin A Influenza A Virus (A/PR/8/34)43% inhibition at 10 µM
cis-Vitisin A Influenza A Virus (A/PR/8/34)35% inhibition at 10 µM
Vitisin B Influenza A Virus (A/PR/8/34)58% inhibition at 10 µM
Compound 10 (from Iris lactea) Influenza Neuraminidase4.76
Compounds 21, 22, 23, 25, 26 (from Iris lactea) Influenza Virus (H1N1) Neuraminidases23.9–30.3

Experimental Protocols

Preparation of this compound

For researchers who wish to isolate this compound, a general protocol for the extraction and purification of related stilbenoids from plant sources is outlined below. This is a generalized procedure and may require optimization based on the specific plant material.

Protocol: Extraction and Purification of Vitisin Stilbenoids

  • Extraction:

    • Macerate the dried and de-coated seed kernels of a source plant (e.g., Iris lactea) with a 2.0% NaOH aqueous solution at room temperature for 12 hours.

    • Filter the extract to obtain the alkali-extracted solution.

    • Acidify the solution by drop-wise addition of HCl with vigorous stirring until a pH of 3.0 is reached to precipitate the desired compounds.

    • Allow the precipitation process to complete at room temperature.

    • Collect the precipitate and dissolve it in ethanol to remove impurities. The ethanol-soluble fraction contains the crude oligostilbene sample.

  • Purification by High-Speed Counter-Current Chromatography (HSCCC):

    • Prepare a two-phase solvent system, for example, n-hexane–ethyl acetate–methanol–water (2:5:3:6, v/v/v/v).

    • Fill the HSCCC coil column entirely with the upper phase and rotate the apparatus at a suitable speed (e.g., 900 rpm).

    • Pump the lower phase into the column at a defined flow rate (e.g., 2.8 mL/min) until hydrodynamic equilibrium is established.

    • Dissolve the crude sample in the solvent mixture and inject it into the column.

    • Monitor the eluent with a UV detector (at 280 and 325 nm) and collect the fractions corresponding to the chromatographic peaks.

    • Evaporate the solvent from the collected fractions under vacuum to obtain the purified compounds.

    • Confirm the identity and purity of this compound using techniques such as HPLC, Mass Spectrometry, and NMR.

In Vitro Neuraminidase Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound against influenza neuraminidase.

Materials:

  • This compound

  • Influenza virus stock (e.g., H1N1, H3N2, or Influenza B strains)

  • Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5

  • Substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Stop Solution: 0.14 M NaOH in 83% ethanol

  • Oseltamivir carboxylate (positive control)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Protocol:

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer to achieve a range of final concentrations to be tested (e.g., 0-100 µmol/L).

    • Prepare similar dilutions of oseltamivir carboxylate as a positive control.

  • Assay Procedure:

    • In a 96-well black microplate, add 25 µL of the diluted this compound or oseltamivir carboxylate to the respective wells.

    • Add 25 µL of assay buffer to the "no inhibitor" control wells.

    • Add 25 µL of the diluted influenza virus to all wells except the "no virus" (blank) controls.

    • Incubate the plate at 37°C for 30 minutes.

    • Prepare a 200 µM working solution of MUNANA substrate in assay buffer.

    • Initiate the enzymatic reaction by adding 50 µL of the MUNANA substrate solution to each well.

    • Incubate the plate at 37°C for 1-2 hours.

    • Stop the reaction by adding 100 µL of stop solution to each well.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

    • Subtract the background fluorescence from the "no virus" wells.

    • Calculate the percentage of neuraminidase inhibition for each concentration of this compound compared to the "no inhibitor" control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Neuraminidase Inhibition Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound dilutions C Add this compound and Virus to plate A->C B Prepare Virus and Substrate B->C E Add MUNANA Substrate B->E D Incubate at 37°C C->D D->E F Incubate at 37°C E->F G Add Stop Solution F->G H Measure Fluorescence G->H I Calculate % Inhibition H->I J Determine IC50 I->J

Caption: Experimental workflow for the neuraminidase inhibition assay.

Proposed Mechanism of Neuraminidase Inhibition by this compound

References

Troubleshooting & Optimization

Technical Support Center: Overcoming "cis-Vitisin B" Degradation During Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of "cis-Vitisin B" degradation during extraction. The following information is designed to facilitate the preservation of this valuable resveratrol tetramer throughout your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is its stability a concern?

A1: "this compound" is a stereoisomer of Vitisin B, a resveratrol tetramer found in plants of the genus Vitis. Like other stilbenoids, Vitisin B can exist in both trans and cis configurations. The cis isomer is often present in smaller quantities and can be more susceptible to degradation during extraction and analysis. Degradation can occur through isomerization to the trans form, oxidation, or other chemical modifications, leading to inaccurate quantification and reduced biological activity in downstream applications.

Q2: What are the primary factors that cause the degradation of "this compound" during extraction?

A2: The primary factors contributing to the degradation of "this compound" and other stilbenoids are:

  • Light: Exposure to UV and even visible light can induce the isomerization of the cis form to the more stable trans form.[1]

  • Elevated Temperature: High temperatures accelerate the rate of degradation and can lead to the breakdown of the molecule.

  • Alkaline pH: Stilbenoids are generally more stable in acidic to neutral conditions. Alkaline environments (pH > 7) can cause rapid degradation.[2][3][4]

  • Oxidation: The presence of oxygen and oxidizing agents can lead to the oxidative degradation of the phenolic structure of "this compound".

Q3: Which solvents are recommended for extracting "this compound" with minimal degradation?

A3: The choice of solvent is critical for minimizing degradation. Generally, polar solvents are used for stilbenoid extraction. Recommended options include:

  • Ethanol or Methanol: These are commonly used and have shown good extraction efficiency for resveratrol oligomers.

  • Acetone: Another effective solvent for extracting stilbenoids.

  • Aqueous mixtures: Mixtures of the above organic solvents with water (e.g., 80% ethanol) can enhance extraction efficiency while maintaining a relatively stable environment. It is crucial to control the pH of aqueous solutions to be slightly acidic.

Q4: How can I monitor the degradation of "this compound" during my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the degradation of "this compound".[5] This involves:

  • Chromatographic Separation: Using a suitable C18 or other appropriate column to separate this compound from its trans-isomer and other potential degradation products.

  • UV Detection: Monitoring the elution profile at a wavelength where "this compound" has significant absorbance (typically around 280-320 nm).

  • Forced Degradation Studies: Intentionally degrading a sample of "this compound" under various stress conditions (acid, base, oxidation, heat, light) to identify the retention times of potential degradation products and to validate that the analytical method can separate them from the intact molecule.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of "this compound".

Problem 1: Low or no detection of "this compound" in the final extract.
Possible Cause Troubleshooting Step Rationale
Isomerization to trans-Vitisin B 1. Protect all samples and extracts from light by using amber glassware or wrapping containers in aluminum foil. 2. Minimize exposure to direct light during all experimental steps.Stilbenoids are highly susceptible to photo-isomerization, converting the cis isomer to the more stable trans form upon exposure to UV and visible light.
Degradation due to high temperature 1. Use low-temperature extraction methods such as maceration at room temperature or refrigerated conditions. 2. If using heat-assisted methods (e.g., Soxhlet, Microwave-Assisted Extraction), optimize for the lowest possible temperature and shortest duration.Thermal degradation of stilbenoids increases with temperature.
Degradation due to alkaline pH 1. Ensure all aqueous solutions and buffers are maintained at a slightly acidic to neutral pH (ideally pH 4-6). 2. If using alkaline extraction, neutralize the extract immediately after the extraction step.Resveratrol and its oligomers are known to be unstable and degrade rapidly in alkaline conditions.
Oxidative degradation 1. Degas solvents before use. 2. Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). 3. Add antioxidants like ascorbic acid or BHT to the extraction solvent, if compatible with your downstream applications.The phenolic hydroxyl groups in stilbenoids are prone to oxidation.
Problem 2: Inconsistent quantification of "this compound" between replicate extractions.
Possible Cause Troubleshooting Step Rationale
Variable exposure to light Standardize the light conditions for all samples throughout the extraction process. Use consistent light-protective measures for all replicates.Even minor differences in light exposure can lead to varying degrees of isomerization and degradation.
Inconsistent temperature control Ensure precise and consistent temperature control for all extraction vessels and during all processing steps (e.g., evaporation).Temperature fluctuations can lead to variable rates of thermal degradation.
Incomplete extraction 1. Ensure the plant material is finely ground to a consistent particle size. 2. Optimize the solvent-to-solid ratio and extraction time to ensure complete extraction.Incomplete extraction can lead to variability in the amount of "this compound" recovered.
Analytical method variability Validate the HPLC method for precision and accuracy. Ensure consistent sample preparation and injection volumes.A non-robust analytical method can introduce variability in quantification.

Quantitative Data Summary

While specific quantitative degradation kinetics for "this compound" are not widely available, the following tables summarize data for resveratrol, which can serve as a useful proxy for understanding the stability of its oligomers.

Table 1: Effect of pH on the Stability of Resveratrol (A Proxy for Vitisin B)

pHTemperature (°C)Half-lifeReference
1.237Stable for > 90 days
1-737Stable for at least 28 days
7.437< 3 days
8.037< 10 hours
9.037Maximum degradation
10.037< 5 minutes

Table 2: Effect of Temperature on the Degradation of Resveratrol in Soybean Oil (A Proxy for Vitisin B)

Temperature (°C)Time% DegradationReference
603 days50%
6012 days93.5%
1802 hours45.17%
1808 hours81.54%

Table 3: Solubility of Resveratrol in Various Solvents (A Proxy for Vitisin B)

SolventSolubility (mg/mL)Reference
Water0.05
Ethanol74
Methanol47
Acetone50
Polyethylene glycol 400 (PEG-400)374

Experimental Protocols

Protocol 1: Alkaline Extraction followed by Acid Precipitation and High-Speed Counter-Current Chromatography (HSCCC) for "this compound"

This protocol is adapted from a method for extracting oligostilbenes, including cis-vitisin A, and is suitable for obtaining purified "this compound".

  • Alkaline Extraction:

    • Macerate the dried and powdered plant material with a 2.0% NaOH aqueous solution at room temperature for 12 hours.

    • Filter the mixture and collect the alkaline extract.

  • Acid Precipitation:

    • While stirring vigorously, slowly add HCl solution to the alkaline extract to adjust the pH to 3.0.

    • Allow the mixture to stand at room temperature until precipitation is complete.

    • Centrifuge the mixture at 4,500 x g for 10 minutes and discard the supernatant.

  • Ethanol Wash:

    • Re-dissolve the precipitate in ethanol to remove impurities.

    • Collect the ethanol-soluble fraction and dry it under reduced pressure to obtain the crude oligostilbene extract.

  • HSCCC Purification:

    • Prepare a two-phase solvent system of n-hexane–ethyl acetate–methanol–water (e.g., in a 2:5:3:6 v/v/v/v ratio).

    • Dissolve the crude extract in the lower phase of the solvent system.

    • Perform HSCCC separation according to the instrument's operating manual to isolate "this compound".

    • Monitor the fractions using HPLC to identify and collect the peak corresponding to "this compound".

Protocol 2: Microwave-Assisted Extraction (MAE) of "this compound"

MAE is a rapid extraction method that can be optimized to minimize thermal degradation.

  • Sample Preparation:

    • Place a known amount of finely ground plant material (e.g., 0.5 g) into a microwave extraction vessel.

  • Solvent Addition:

    • Add a suitable extraction solvent (e.g., 25 mL of 65% methanol in water).

  • Microwave Extraction:

    • Set the microwave parameters. Typical starting conditions could be:

      • Power: 500 W

      • Temperature: 100°C

      • Extraction time: 5-10 minutes

      • Stirring: On

    • These parameters should be optimized to maximize the yield of "this compound" while minimizing the formation of degradation products.

  • Post-Extraction Processing:

    • After extraction, cool the vessel and filter the extract to remove solid plant material.

    • Analyze the extract promptly by HPLC or store it at -20°C in a light-protected container.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Storage plant_material Powdered Plant Material extraction_step Extraction (e.g., Maceration, MAE, SFE) plant_material->extraction_step filtration Filtration extraction_step->filtration concentration Solvent Evaporation filtration->concentration chromatography Chromatography (e.g., HSCCC, Prep-HPLC) concentration->chromatography hplc_analysis HPLC-UV/MS Analysis chromatography->hplc_analysis storage Storage (-20°C, dark) hplc_analysis->storage

Caption: General experimental workflow for the extraction and analysis of "this compound".

degradation_pathway cis_vitisin_b This compound trans_vitisin_b trans-Vitisin B cis_vitisin_b->trans_vitisin_b Light (UV/Vis) oxidation_products Oxidation Products cis_vitisin_b->oxidation_products Oxygen, Heat other_degradation Other Degradation Products cis_vitisin_b->other_degradation Alkaline pH, High Heat

Caption: Major degradation pathways for "this compound".

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK) TLR4->MAPK IKK IKK TLR4->IKK NFkB NF-κB MAPK->NFkB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation Inflammatory_Genes Inflammatory Genes (iNOS, COX-2) Nucleus->Inflammatory_Genes transcription Inflammation Inflammation (NO, Prostaglandins) Inflammatory_Genes->Inflammation Vitisin_B Vitisin B Vitisin_B->MAPK Vitisin_B->IKK

Caption: Proposed anti-inflammatory signaling pathway of Vitisin B.

References

"cis-Vitisin B" interference in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for cis-Vitisin B. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve potential issues when working with this compound in biological assays. Due to its polyphenolic stilbenoid structure, this compound has the potential to interfere with common assay technologies, leading to misleading results. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you obtain accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

A1: this compound is a resveratrol tetramer, placing it in the stilbenoid class of polyphenolic compounds.[1] Molecules with this chemical scaffold are known to be potential Pan-Assay Interference Compounds (PAINS).[2][3] Interference can arise from several of its inherent physicochemical properties:

  • Fluorescence: Stilbenes are known to be fluorescent, meaning they can absorb and emit light, which can interfere with fluorescence-based assays.[4][5]

  • Redox Activity: As a phenolic compound, this compound can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) or acting as an antioxidant. This can interfere with assays that measure oxidative stress or have redox-sensitive steps.

  • Protein Reactivity: Polyphenols can sometimes interact non-specifically with proteins, potentially leading to denaturation or aggregation, which can mimic true inhibition.

Q2: I am seeing unexpected results in my fluorescence-based assay when using this compound. What could be the cause?

A2: Unexpected results in fluorescence-based assays are a common issue with fluorescent compounds like this compound. The interference can manifest in two primary ways:

  • Direct Fluorescence: this compound itself may fluoresce at the excitation and/or emission wavelengths of your assay's reporter fluorophore, leading to a false positive signal (increased fluorescence).

  • Fluorescence Quenching: The compound might absorb light at the excitation or emission wavelength of the fluorophore, leading to a decrease in the detected signal (a false negative or false positive, depending on the assay format).

To troubleshoot this, it is crucial to run appropriate controls. (See Troubleshooting Guide below).

Q3: Can this compound affect my cell-based assay that uses a luciferase reporter?

A3: Yes, there is a potential for interference. While not directly a fluorescence assay, luciferase assays rely on the enzymatic generation of light (bioluminescence). Polyphenolic compounds have been reported to inhibit luciferase enzymes directly. This would lead to a decrease in the luminescent signal, which could be misinterpreted as a biological effect (e.g., inhibition of a signaling pathway).

Q4: My assay involves measuring reactive oxygen species (ROS). How might this compound impact my results?

A4: this compound, being a potent antioxidant, can directly scavenge ROS. If your assay aims to measure the induction of ROS, the presence of this compound will likely lead to a dose-dependent decrease in the signal, which may be due to its chemical properties rather than a specific biological mechanism of your target. Conversely, some phenolic compounds can also act as pro-oxidants under certain conditions.

Troubleshooting Guides

Issue 1: Suspected Fluorescence Interference

Symptoms:

  • High background fluorescence in wells containing only this compound and buffer.

  • Non-linear or unexpected dose-response curves in fluorescence intensity or polarization assays.

Troubleshooting Steps:

  • Run a Spectral Scan: Determine the excitation and emission spectra of this compound at the concentrations used in your assay. This will confirm if there is an overlap with your assay's fluorophore.

  • Include "Compound-Only" Controls: In your assay plate, include wells with this compound at various concentrations in the assay buffer without the enzyme or cells. This will quantify the compound's intrinsic fluorescence.

  • Use an Orthogonal Assay: If possible, confirm your findings using a non-fluorescence-based method. For example, if you are screening for enzyme inhibitors, a label-free method or a colorimetric assay could be used for validation.

Issue 2: Potential Redox-Based Interference

Symptoms:

  • Inhibition in assays that are sensitive to redox conditions (e.g., assays using redox-sensitive dyes like DCFDA).

  • Conflicting results between different antioxidant capacity assays.

Troubleshooting Steps:

  • Assess Redox Activity: Test this compound in standard antioxidant assays (e.g., DPPH or ABTS scavenging) to quantify its intrinsic redox activity.

  • Include a Non-Related Redox-Active Compound: Use a well-characterized antioxidant (e.g., Trolox) as a control to see if it produces a similar effect to this compound in your primary assay.

  • Modify Assay Buffer: In some cases, adding a small amount of a mild reducing agent like DTT to the assay buffer can help mitigate interference from redox-cycling compounds, but this should be done with caution as it can affect your target protein.

Issue 3: Suspected Luciferase Inhibition

Symptoms:

  • Decreased signal in a luciferase reporter assay that does not correlate with the expected biological activity.

Troubleshooting Steps:

  • Run a Luciferase Inhibition Assay: Perform a direct in vitro assay with purified luciferase enzyme and its substrate in the presence of varying concentrations of this compound. This will determine if the compound directly inhibits the reporter enzyme.

  • Use a Different Reporter System: If direct inhibition is confirmed, consider validating your results using a different reporter gene, such as β-galactosidase, or a method that does not rely on an enzymatic reporter.

Quantitative Data Summary

Assay TypeCompoundIC50 / ActivityReference
Neuraminidase Inhibition (H3N2)Vitisin B37.7 µmol/L
Neuraminidase Inhibition (Influenza B)Vitisin B32.6 µmol/L
Neuraminidase Inhibition (H1N1)Vitisin B3.76 µmol/L
Neuraminidase Inhibition (Oseltamivir-resistant)Vitisin B12.9 µmol/L
DPPH Radical ScavengingVitisin BIC50: 129.14 ± 26.13 µM
Nitric Oxide (NO) ScavengingVitisin BIC50: 368.80 ± 14.20 µM

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorescence-Based)

This protocol is adapted from established methods and is designed to assess the inhibitory effect of compounds on influenza neuraminidase activity.

  • Reagent Preparation:

    • Assay Buffer: 32.5 mM MES, 4 mM CaCl2, pH 6.5.

    • Substrate (MUNANA) Stock Solution: 2.5 mM in distilled water.

    • MUNANA Working Solution: 300 µM in Assay Buffer (prepare fresh and protect from light).

    • Stop Solution: Mix 11 mL of absolute ethanol with 2.225 mL of 0.824 M NaOH.

    • This compound: Prepare a dilution series in Assay Buffer.

  • Assay Procedure (96-well plate):

    • Add 50 µL of diluted this compound or control to the wells of a black 96-well plate.

    • Add 50 µL of diluted influenza virus (previously titrated for optimal activity) to all wells except the blank. Add 50 µL of Assay Buffer to the blank wells.

    • Incubate at room temperature for 45 minutes.

    • Initiate the reaction by adding 50 µL of 300 µM MUNANA working solution to all wells.

    • Incubate at 37°C for 1 hour.

    • Stop the reaction by adding 100 µL of Stop Solution to each well.

    • Read the fluorescence at an excitation wavelength of ~355-365 nm and an emission wavelength of ~450-460 nm.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the virus-only control.

    • Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression.

Cellular Reactive Oxygen Species (ROS) Detection using DCFDA

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.

  • Reagent Preparation:

    • DCFH-DA Stock Solution: 20 mM in DMSO.

    • DCFH-DA Working Solution: 20 µM in pre-warmed HBSS or serum-free medium (prepare fresh).

    • ROS Inducer (e.g., H2O2 or Tert-Butyl Hydrogen Peroxide) as a positive control.

    • This compound treatment solutions at desired concentrations.

  • Assay Procedure (Adherent Cells in a 96-well plate):

    • Seed cells and allow them to adhere overnight.

    • Wash cells once with pre-warmed HBSS.

    • Add 100 µL of 20 µM DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

    • Remove the DCFH-DA solution and wash the cells twice with HBSS.

    • Add 100 µL of the this compound treatment solution or controls (with or without ROS inducer) to the respective wells.

    • Incubate for the desired treatment period.

    • Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis:

    • Subtract the fluorescence of the vehicle control from all readings.

    • Express the results as a percentage of the ROS induction observed in the positive control.

Visualizations

Signaling_Pathway_Interference cluster_assay Biological Assay cluster_interference Potential Interference by this compound Target Biological Target (e.g., Enzyme, Receptor) Reporter Reporter System (e.g., Fluorophore, Luciferase) Target->Reporter Biological Activity Signal Measured Signal Reporter->Signal Generates VitisinB This compound VitisinB->Target Non-specific Interaction VitisinB->Reporter Direct Inhibition / Quenching VitisinB->Signal Intrinsic Fluorescence

Caption: Potential mechanisms of this compound interference in biological assays.

Troubleshooting_Workflow Start Unexpected Assay Result with this compound AssayType What is the assay type? Start->AssayType Fluorescence Fluorescence-based? AssayType->Fluorescence Fluorescence Redox Redox-sensitive? AssayType->Redox Redox Luciferase Luciferase-based? AssayType->Luciferase Luciferase FluorescenceControls Run spectral scan & compound-only controls Fluorescence->FluorescenceControls RedoxControls Test intrinsic antioxidant activity (e.g., DPPH) Redox->RedoxControls LuciferaseControls Perform direct luciferase inhibition assay Luciferase->LuciferaseControls OrthogonalAssay Confirm with an orthogonal assay FluorescenceControls->OrthogonalAssay RedoxControls->OrthogonalAssay LuciferaseControls->OrthogonalAssay

Caption: Troubleshooting workflow for suspected this compound assay interference.

References

Technical Support Center: Efficient Semi-synthesis of cis-Vitisin B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the semi-synthesis of cis-Vitisin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the semi-synthesis and purification of this compound.

Low or No Yield of this compound

Q: My reaction has resulted in a low yield or no detectable this compound. What are the potential causes and solutions?

A: Low or no yield is a common issue that can stem from several factors related to starting materials, reaction conditions, and work-up procedures.

Potential Causes and Solutions:

Potential CauseRecommended Action
Degradation of Starting Material Ensure the purity and stability of your starting material, either (+)-ε-viniferin or malvidin-3-glucoside. Use freshly prepared or properly stored reagents.
Suboptimal Reaction Temperature For the synthesis from (+)-ε-viniferin, maintain a stable temperature of 50°C.[1] Lower temperatures may slow down the reaction, while significantly higher temperatures could lead to degradation. For the malvidin-3-glucoside method, the reaction is typically carried out at room temperature.
Incorrect pH In the synthesis using malvidin-3-glucoside, maintaining a slightly acidic pH is crucial. Adjust the pH of the hydroalcoholic solution to 2.5-3.2.[2]
Presence of Oxygen Vitisin B and its precursors can be susceptible to oxidation. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique like HPLC. Ensure the reaction is allowed to proceed to completion.
Inefficient Quenching/Work-up During work-up, ensure that the quenching step is performed correctly to stop the reaction and that the extraction procedure is efficient in isolating the product.
Formation of trans-Vitisin B and Other Isomers

Q: My final product contains a significant amount of trans-Vitisin B and other isomers. How can I improve the stereoselectivity for the cis-isomer?

A: The formation of the trans-isomer is a known challenge, particularly in methods involving thermal isomerization. Controlling the stereochemistry is key to an efficient synthesis of the desired cis-isomer.

Potential Causes and Solutions:

Potential CauseRecommended Action
Thermal Epimerization High reaction temperatures can promote the conversion of the cis-isomer to the more stable trans-isomer.[1] If using a thermal method, carefully control the temperature and reaction time to favor the kinetic cis-product.
Reagent Stereochemistry Ensure the stereochemical purity of your starting materials, as this can influence the stereochemical outcome of the reaction.
Purification Challenges The cis and trans isomers can be difficult to separate. Optimize your purification method (see purification troubleshooting below) to effectively resolve the isomers.
Difficulties in Product Purification

Q: I am struggling to purify this compound from the crude reaction mixture. What are the best practices for purification?

A: Purification of this compound can be challenging due to the presence of structurally similar byproducts and isomers. High-Performance Counter-Current Chromatography (HSCCC) and High-Performance Liquid Chromatography (HPLC) are the most effective techniques.

Troubleshooting Purification:

IssueRecommended Action
Poor Separation in HPLC Optimize the mobile phase composition and gradient. A common mobile phase for Vitisin B analysis and purification is a gradient of methanol and water. Consider using a C18 column and experimenting with different gradient slopes to improve resolution.
Co-elution of Isomers For separating cis and trans isomers, a high-resolution analytical or semi-preparative HPLC column is recommended. A shallow gradient and a lower flow rate may improve the separation.
Low Recovery from HSCCC Optimize the two-phase solvent system. A commonly used system for vitisins is a mixture of n-hexane, ethyl acetate, methanol, and water. The volume ratio of these solvents is critical for achieving good separation and recovery.
Sample Overload Overloading the column can lead to poor separation. Determine the optimal loading capacity of your column for the crude mixture.

Frequently Asked Questions (FAQs)

Q1: What are the main semi-synthesis methods for this compound?

A1: The two primary semi-synthesis methods reported are:

  • From (+)-ε-viniferin: This method involves the treatment of isolated (+)-ε-viniferin with silver acetate in methanol at an elevated temperature (50°C). This approach has been reported to yield this compound.[1]

  • From malvidin-3-glucoside: This "hemi-synthesis" involves the reaction of malvidin-3-glucoside with vinyloxy-trimethylsilane in a hydroalcoholic solution at a controlled acidic pH.[2]

Q2: What are the typical yields for the semi-synthesis of this compound?

A2: The reported yields can vary depending on the method and scale of the reaction.

  • The synthesis from (+)-ε-viniferin has been reported to have a yield of approximately 40% on a small (20 milligram) scale.

  • The hemi-synthesis from malvidin-3-glucoside has been reported with a yield of around 30%.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of analytical techniques is recommended for confirmation:

  • HPLC-DAD: High-Performance Liquid Chromatography with a Diode-Array Detector can be used to determine the purity of the sample and compare its retention time and UV-Vis spectrum with a known standard.

  • LC-MS: Liquid Chromatography-Mass Spectrometry will provide the molecular weight of the compound, confirming its identity.

  • NMR: Nuclear Magnetic Resonance spectroscopy (¹H and ¹³C NMR) is essential for unambiguous structural elucidation and for differentiating between cis and trans isomers by analyzing the coupling constants and chemical shifts of specific protons.

Q4: What are the common side products to expect in the synthesis of this compound?

A4: Common side products can include:

  • trans-Vitisin B: The stereoisomer of the desired product.

  • Unreacted starting materials: (+)-ε-viniferin or malvidin-3-glucoside.

  • Oxidation and degradation products: Especially if the reaction is not performed under an inert atmosphere.

  • Other resveratrol oligomers: Depending on the starting material and reaction conditions, other related compounds may be formed.

Experimental Protocols

Semi-synthesis of this compound from (+)-ε-viniferin

This protocol is based on the method reported by Sako and co-workers.

Materials:

  • (+)-ε-viniferin

  • Silver acetate (AgOAc)

  • Methanol (MeOH), anhydrous

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask

  • Magnetic stirrer with heating

  • HPLC for reaction monitoring and purification

Procedure:

  • Dissolve (+)-ε-viniferin in anhydrous methanol in a round-bottom flask under an inert atmosphere.

  • Add silver acetate to the solution.

  • Heat the reaction mixture to 50°C with continuous stirring.

  • Monitor the progress of the reaction by taking aliquots and analyzing them by HPLC.

  • Once the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature.

  • Filter the reaction mixture to remove any solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product using semi-preparative HPLC or HSCCC to isolate this compound.

Semi-synthesis of this compound from Malvidin-3-glucoside

This protocol is based on the hemi-synthesis approach.

Materials:

  • Malvidin-3-glucoside

  • Vinyloxy-trimethylsilane

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

  • Round-bottom flask

  • Magnetic stirrer

  • HPLC for reaction monitoring and purification

Procedure:

  • Prepare a 12% hydroalcoholic solution (ethanol/water, v/v).

  • Dissolve malvidin-3-glucoside in the hydroalcoholic solution in a round-bottom flask.

  • Adjust the pH of the solution to approximately 3.2 using HCl or NaOH.

  • Slowly add vinyloxy-trimethylsilane dropwise to the stirring solution. A significant molar excess of vinyloxy-trimethylsilane is typically required.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Upon completion, quench the reaction as appropriate (e.g., by adjusting the pH or adding a quenching agent).

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by semi-preparative HPLC or HSCCC.

Data Presentation

Table 1: Comparison of Semi-synthesis Methods for this compound

ParameterMethod 1: From (+)-ε-viniferinMethod 2: From Malvidin-3-glucoside
Starting Material (+)-ε-viniferinMalvidin-3-glucoside
Key Reagent Silver acetateVinyloxy-trimethylsilane
Solvent Methanol12% Ethanol/Water
Temperature 50°CRoom Temperature
pH Not specified~3.2
Reported Yield ~40%~30%
Key Challenge Potential for thermal epimerization to trans-isomer.Requires careful control of pH and dropwise addition of the reagent.

Visualizations

experimental_workflow_viniferin cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification start Start: (+)-ε-viniferin react Dissolve in MeOH Add Silver Acetate Heat to 50°C start->react monitor_synth Monitor by HPLC react->monitor_synth cool Cool to RT monitor_synth->cool filter Filter cool->filter concentrate Concentrate filter->concentrate purify Purify by HPLC/HSCCC concentrate->purify product Final Product: This compound purify->product

Caption: Workflow for the semi-synthesis of this compound from (+)-ε-viniferin.

experimental_workflow_malvidin cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification start Start: Malvidin-3-glucoside react Dissolve in 12% EtOH/H2O Adjust pH to ~3.2 Add Vinyloxy-trimethylsilane start->react monitor_synth Monitor by HPLC react->monitor_synth quench Quench Reaction monitor_synth->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by HPLC/HSCCC dry_concentrate->purify product Final Product: This compound purify->product

Caption: Workflow for the semi-synthesis of this compound from malvidin-3-glucoside.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_isomers Isomer Control cluster_purification Purification Troubleshooting issue Problem Encountered low_yield Low/No Yield issue->low_yield isomers Isomer Formation issue->isomers purification Purification Difficulty issue->purification check_reagents Check Starting Material Purity low_yield->check_reagents optimize_temp Optimize Temperature low_yield->optimize_temp control_ph Control pH low_yield->control_ph inert_atm Use Inert Atmosphere low_yield->inert_atm control_temp Control Temperature isomers->control_temp check_sm_stereo Check SM Stereochemistry isomers->check_sm_stereo optimize_purification Optimize Purification isomers->optimize_purification optimize_hplc Optimize HPLC Method purification->optimize_hplc optimize_hsccc Optimize HSCCC Solvents purification->optimize_hsccc check_loading Check Sample Loading purification->check_loading

Caption: Logical troubleshooting workflow for this compound semi-synthesis.

References

Technical Support Center: cis-Vitisin B NMR Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-Vitisin B, specifically addressing challenges encountered during sample preparation for Nuclear Magnetic Resonance (NMR) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when preparing this compound samples for NMR analysis?

Researchers may encounter several challenges during the preparation of this compound samples for NMR analysis. The most prevalent issues include:

  • Poor Solubility: this compound, like many polyphenolic compounds, can exhibit limited solubility in common deuterated solvents, leading to low signal-to-noise ratios in NMR spectra.

  • Sample Degradation: Although pyranoanthocyanins like vitisin B are generally more stable than their anthocyanin precursors, they can still be susceptible to degradation under certain conditions (e.g., exposure to light, extreme pH, or high temperatures).

  • Isomerization: The cis-isomer may be prone to isomerization to the more stable trans-isomer, especially when exposed to light or heat. This can lead to complex spectra containing a mixture of isomers.

  • Aggregation: At higher concentrations, this compound molecules may aggregate in solution. This can cause significant line broadening in the NMR spectrum, obscuring important signals.

  • Contamination: The presence of water, paramagnetic metal ions, or residual extraction solvents can interfere with the NMR measurement, leading to signal overlap and poor spectral quality.

Q2: Which deuterated solvents are recommended for this compound?

The choice of deuterated solvent is critical for obtaining a high-quality NMR spectrum. Based on the polarity of vitisin B and related compounds, the following solvents are recommended for initial screening:

  • Methanol-d4 (CD3OD): Often a good starting point due to its ability to dissolve a wide range of polar compounds.

  • Dimethyl sulfoxide-d6 (DMSO-d6): An excellent solvent for many polyphenols, capable of disrupting aggregates. However, its high viscosity can lead to broader lines, and its residual solvent peak can overlap with signals of interest.

  • Water-d2 (D2O) with a co-solvent: For studying this compound in a more biologically relevant medium, mixtures of D2O with a small amount of an organic co-solvent like methanol-d4 or acetonitrile-d3 can be used. It is important to control the pH in aqueous solutions.

A summary of solvent properties is provided in the table below.

Deuterated SolventAbbreviationProperties and Considerations
Methanol-d4CD3ODGood general-purpose solvent for polar compounds. Residual peaks at ~3.31 and 4.87 ppm.
Dimethyl sulfoxide-d6DMSO-d6High dissolving power for a broad range of compounds. High viscosity. Residual peak at ~2.50 ppm.
Water-d2D2OUsed for analysis in aqueous environments. pH needs to be carefully controlled. Residual peak is broad and its chemical shift is temperature-dependent (~4.79 ppm at 25°C).
Chloroform-dCDCl3Generally not suitable for highly polar compounds like vitisin B.
Acetone-d6(CD3)2COCan be a good alternative to methanol-d4. Residual peak at ~2.05 ppm.

Q3: How can I improve the solubility of my this compound sample?

If you are facing solubility issues, consider the following strategies:

  • Solvent Screening: Test the solubility of your sample in a range of deuterated solvents (see Q2).

  • Use of Co-solvents: A small addition of a more polar co-solvent (e.g., a few drops of DMSO-d6 in methanol-d4) can sometimes improve solubility.

  • Gentle Heating and Sonication: Gently warming the sample or placing it in an ultrasonic bath for a short period can aid dissolution. However, be cautious as this may also accelerate degradation or isomerization.

  • Sample Concentration: Start with a lower concentration. While this may require a longer acquisition time to achieve a good signal-to-noise ratio, it can prevent solubility issues. For ¹H NMR, a concentration of 1-5 mg in 0.5-0.7 mL of solvent is a typical starting point. For ¹³C NMR, higher concentrations (5-20 mg) are often necessary.[1]

Q4: What is the optimal pH for preparing this compound in aqueous solutions for NMR?

Vitisin B is known to exist in different equilibrium forms depending on the pH.[2][3] While pyranoanthocyanins are more resistant to pH-induced changes compared to anthocyanins, it is still crucial to control the pH of aqueous samples to ensure reproducibility.[2][4] For pyranomalvidin-3-glucoside (a vitisin B derivative), the pKa values are approximately <0.68, 4.40, and 7.45. To maintain the flavylium cation form and minimize complexity from multiple species in equilibrium, a slightly acidic pH (e.g., pH 3-4) is recommended. This can be achieved using a suitable buffer (e.g., deuterated acetate buffer).

Troubleshooting Guide

This guide addresses specific problems you might encounter during your NMR analysis of this compound.

Problem 1: Broad NMR Signals

Broad peaks in your NMR spectrum can be caused by several factors. Use the following decision tree to diagnose and resolve the issue.

Broad_Signals_Troubleshooting Troubleshooting Broad NMR Signals start Broad NMR Signals Observed check_concentration Is the sample concentration high (>10 mg/mL)? start->check_concentration check_paramagnetic Any potential for paramagnetic contamination? check_concentration->check_paramagnetic No solution_concentration Dilute the sample and re-acquire the spectrum. check_concentration->solution_concentration Yes check_solvent Is the solvent viscosity high (e.g., DMSO-d6)? check_paramagnetic->check_solvent No solution_paramagnetic Filter the sample through a small plug of Celite or use a chelating agent (e.g., Chelex). check_paramagnetic->solution_paramagnetic Yes check_particulates Are there any solid particles in the NMR tube? check_solvent->check_particulates No solution_solvent Switch to a lower viscosity solvent (e.g., Methanol-d4) or acquire the spectrum at a higher temperature. check_solvent->solution_solvent Yes solution_particulates Filter the sample through a glass wool plug into a clean NMR tube. check_particulates->solution_particulates Yes end Sharp NMR signals check_particulates->end No, consult instrument specialist solution_concentration->end solution_paramagnetic->end solution_solvent->end solution_particulates->end

Caption: Troubleshooting Decision Tree for Broad NMR Signals.

Problem 2: Unexpected Peaks in the Spectrum

The presence of unexpected signals can complicate spectral interpretation.

  • Contaminants:

    • Water: A broad singlet, with its chemical shift dependent on the solvent and temperature (e.g., ~1.56 ppm in CDCl3, ~4.8 ppm in D2O). To avoid water contamination, ensure all glassware is thoroughly dried and use high-quality deuterated solvents.

    • Residual Solvents: Peaks from solvents used during extraction and purification (e.g., ethyl acetate, hexane, acetone) may be present. To remove them, dry the sample under high vacuum for an extended period before dissolving in the deuterated solvent.

    • Grease: Signals from stopcock grease may appear if using certain types of glassware. Use grease-free joints where possible.

  • cis-trans Isomerization:

    • The presence of both cis and trans isomers of Vitisin B in the sample will result in two sets of signals. The ratio of these isomers may change over time, especially upon exposure to light or heat.

    • Recommendation: Prepare the sample under low light conditions and store it at a low temperature. Acquire the NMR spectrum as soon as possible after preparation. If isomerization is suspected, 2D NMR techniques like ROESY or NOESY can help to identify the different isomers.

  • Degradation Products:

    • If the sample has degraded, additional peaks from the degradation products will be visible.

    • Recommendation: Ensure proper storage of the this compound stock material (cold, dark, and under an inert atmosphere). If degradation is suspected, repurify the sample before NMR analysis.

Experimental Protocols

Protocol 1: General Sample Preparation for ¹H NMR

This protocol provides a general workflow for preparing a this compound sample for ¹H NMR analysis.

Sample_Prep_Workflow General NMR Sample Preparation Workflow start Start: Purified this compound weigh 1. Weigh 1-5 mg of this compound into a clean, dry vial. start->weigh add_solvent 2. Add 0.6-0.7 mL of deuterated solvent (e.g., Methanol-d4). weigh->add_solvent dissolve 3. Gently vortex or sonicate to dissolve the sample. add_solvent->dissolve filter 4. Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean NMR tube. dissolve->filter cap 5. Cap the NMR tube securely. filter->cap acquire 6. Acquire the NMR spectrum immediately. cap->acquire end End: NMR Data acquire->end

Caption: Workflow for Preparing this compound for NMR Analysis.

Detailed Steps:

  • Weighing: Accurately weigh 1-5 mg of purified this compound into a clean, dry glass vial.

  • Solvent Addition: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., methanol-d4) to the vial.

  • Dissolution: Gently vortex the sample. If necessary, place the vial in an ultrasonic bath for 1-2 minutes to aid dissolution. Avoid excessive heating.

  • Filtration: Prepare a filter by tightly packing a small amount of glass wool into the constriction of a Pasteur pipette. Filter the sample solution through this plug directly into a clean, high-quality NMR tube. This step is crucial to remove any particulate matter which can degrade spectral quality.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

  • Acquisition: Acquire the NMR spectrum as soon as possible after preparation to minimize the risk of degradation or isomerization.

References

Technical Support Center: cis-Vitisin B Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with cis-Vitisin B in cell culture experiments. Due to the limited direct data on this compound stability, much of the guidance is based on the known properties of structurally related stilbenoids, such as resveratrol.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in standard cell culture media like DMEM or RPMI-1640?

A1: Direct quantitative stability data for this compound in cell culture media is limited. However, like other stilbenoids, it is presumed to be unstable under typical cell culture conditions (37°C, physiological pH of ~7.4).[1] For instance, resveratrol, a well-studied stilbenoid, degrades significantly in DMEM at 37°C.[2] Factors such as pH, temperature, light exposure, and the presence of oxidizing agents can all contribute to the degradation of this compound.[1]

Q2: What are the primary factors that can cause degradation of this compound in my experiments?

A2: The main factors contributing to the degradation of stilbenoids like this compound in cell culture are:

  • pH: Stilbenoids are generally more stable in acidic conditions and degrade more rapidly at neutral to alkaline pH, typical of cell culture media.[2]

  • Temperature: The standard cell culture incubation temperature of 37°C can accelerate degradation.[2]

  • Light Exposure: Stilbenoids are photosensitive and can undergo isomerization and degradation when exposed to light, including ambient laboratory light and light from the incubator.

  • Oxidation: The phenolic hydroxyl groups in the structure of this compound are susceptible to oxidation. Components in the cell culture medium and the presence of oxygen can promote this process.

  • Media Components: Certain components in the media can interact with and degrade the compound.

  • Enzymatic Degradation: If working with cell lysates or certain cell types, cellular enzymes could potentially metabolize this compound.

Q3: Can the presence of serum in the culture medium affect the stability and activity of this compound?

A3: Yes, serum components, particularly albumin, can bind to stilbenoids. This binding can have a dual effect: it may protect the compound from degradation, but it could also potentially reduce its bioavailability and cellular uptake. The exact impact will depend on the specific experimental conditions.

Q4: I am observing inconsistent results in my experiments with this compound. Could this be due to its instability?

A4: Inconsistent results are a common issue when working with unstable compounds. Degradation of this compound over the course of an experiment can lead to a lower effective concentration, resulting in variability in the observed biological effects. It is crucial to take steps to minimize degradation to ensure reproducible results.

Troubleshooting Guides

Problem: Inconsistent or Lower-than-Expected Biological Activity
Possible Cause Troubleshooting Steps
Degradation of this compound in stock solution. 1. Solvent Choice: Prepare stock solutions in a suitable organic solvent like DMSO or ethanol where stilbenoids are more stable. 2. Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in aluminum foil.
Degradation of this compound in cell culture medium. 1. Fresh Preparation: Prepare fresh this compound-containing media immediately before each experiment. 2. Time-Course Experiment: If possible, conduct a time-course experiment to determine the rate of degradation under your specific experimental conditions (see Protocol 1). 3. Minimize Incubation Time: Design experiments with the shortest possible incubation time to reduce the extent of degradation. 4. Protect from Light: Keep cell culture plates or flasks in the dark as much as possible during incubation.
Interaction with Media Components. 1. Serum-Free Conditions: If your cell line permits, consider conducting initial experiments in serum-free media to assess the impact of serum on your results. 2. Antioxidants: The addition of antioxidants like ascorbic acid to the culture medium has been shown to improve the stability of other flavonoids and could be tested for this compound.
Problem: Discoloration of Cell Culture Medium
Possible Cause Troubleshooting Steps
Oxidation of this compound. 1. Fresh Media: Prepare media containing this compound immediately before use. 2. Light Protection: Ensure that the medium is protected from light after the addition of the compound. 3. Consider Antioxidants: Test the effect of adding an antioxidant like ascorbic acid to the medium.

Quantitative Data Summary

Table 1: Stability of trans-Resveratrol in DMEM Cell Culture Medium

Condition Half-life (t½) Reference
DMEM at 37°C, 5% CO₂Approximately 62.1% degradation after 7 days
DMEM with ≥5 U/mL SOD at 37°C, 5% CO₂Complete inhibition of degradation
Aqueous solution, pH 7.4, 37°C< 3 days
Aqueous solution, pH > 8.0Rapid degradation

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Medium

Objective: To determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Appropriate solvent for stock solution (e.g., DMSO)

  • Cell culture medium of choice (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • HPLC system with a DAD or UV detector

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Spike the cell culture medium with this compound to the final desired concentration.

  • Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

  • Incubate the tubes at 37°C in a 5% CO₂ incubator, protected from light.

  • At each designated time point, remove one tube and immediately freeze it at -80°C to halt further degradation.

  • Once all time points are collected, analyze the samples by HPLC to quantify the concentration of this compound (see Protocol 2).

  • Plot the concentration of this compound versus time to determine its stability profile and calculate the half-life.

Protocol 2: HPLC Analysis of this compound

Objective: To quantify the concentration of this compound in cell culture medium samples.

Instrumentation:

  • HPLC system with a DAD or UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A linear gradient starting with a low percentage of Mobile Phase B, gradually increasing to elute this compound, followed by a column wash and re-equilibration. A suggested starting point is 5% B, increasing to 70% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Stilbenoids typically have maximum absorbance around 280-320 nm. The optimal wavelength for this compound should be determined by analyzing a standard.

  • Injection Volume: 20 µL

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in the cell culture medium.

  • Inject the standards into the HPLC system to generate a calibration curve.

  • Thaw the samples from the stability study (Protocol 1).

  • If necessary, perform a sample clean-up step (e.g., solid-phase extraction) to remove interfering media components.

  • Inject the samples into the HPLC system.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Signaling Pathways and Visualizations

This compound has been shown to exert its biological effects through the modulation of key signaling pathways, including the NF-κB and Nrf2 pathways, particularly in the context of its antioxidant and anti-inflammatory properties.

Experimental Workflow for Stability Assessment

experimental_workflow prep_stock Prepare this compound Stock Solution (DMSO) spike_media Spike Cell Culture Medium prep_stock->spike_media aliquot Aliquot for Time Points spike_media->aliquot incubate Incubate at 37°C, 5% CO2 (Protect from Light) aliquot->incubate collect Collect Samples at 0, 2, 4, 8, 24, 48h incubate->collect freeze Freeze at -80°C collect->freeze hplc HPLC Analysis freeze->hplc data_analysis Data Analysis (Concentration vs. Time) hplc->data_analysis half_life Calculate Half-life data_analysis->half_life

Caption: Workflow for assessing the stability of this compound in cell culture media.

Inhibition of the NF-κB Signaling Pathway by this compound

The NF-κB pathway is a critical regulator of inflammation. This compound has been shown to inhibit this pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Activation of the Nrf2 Antioxidant Response Pathway by this compound

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. This compound can activate this pathway, leading to the expression of antioxidant enzymes.

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

References

Minimizing epimerization of "cis-Vitisin B" during isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the epimerization of cis-Vitisin B to its trans isomer during isolation and purification.

Troubleshooting Guide: Minimizing this compound Epimerization

Unexpected conversion of this compound to its trans isomer can compromise experimental results and yield. This guide addresses common issues and provides systematic solutions to maintain the desired isomeric form.

Problem Potential Cause Recommended Solution
High levels of trans-Vitisin B detected in the final isolated product. Inappropriate pH during extraction or purification. Vitisin B and similar pyranoanthocyanins exhibit greater stability in acidic conditions. Maintain the pH of all solutions (extraction solvents, chromatography mobile phases) in the range of pH 3-5 . Avoid alkaline conditions, as they can promote degradation and isomerization.
Elevated temperatures during processing. Flavonoids can be susceptible to thermal degradation and isomerization. Conduct all extraction and purification steps at room temperature (20-25°C) or below whenever possible. Avoid prolonged heating. If a heating step is unavoidable, use the lowest effective temperature for the shortest duration.
Exposure to light, especially UV radiation. Light, particularly in the UV and blue-violet spectrum, is known to induce cis-trans isomerization in various molecules. Protect all samples and solutions from light by using amber glassware, covering vessels with aluminum foil, and working in a dimly lit environment .
Inappropriate solvent selection. The polarity and protic nature of the solvent can influence the stability of flavonoids. For extraction, consider using solvents like ethanol or methanol mixed with a small percentage of a weak acid (e.g., 0.1% formic acid or acetic acid) to maintain an acidic environment.
Prolonged processing or storage time. The longer the sample is in solution, the greater the opportunity for epimerization to occur. Streamline the isolation protocol to minimize processing time. For storage, keep the isolated this compound as a solid, protected from light, at -20°C or -80°C . If storage in solution is necessary, use an acidic solvent and store at low temperatures in the dark.
Inconsistent ratios of cis to trans-Vitisin B between batches. Variability in experimental conditions. Standardize all experimental parameters , including pH, temperature, light exposure, solvent composition, and processing time. Document all conditions meticulously for each batch to identify potential sources of variation.
Difficulty in separating cis and trans isomers by chromatography. Suboptimal HPLC/chromatography conditions. Develop a robust analytical HPLC method to effectively separate the two isomers. A reverse-phase C18 column with a gradient elution using an acidified water/acetonitrile or water/methanol mobile phase is a good starting point. Monitor the elution profile at a relevant wavelength (e.g., 280 nm or 325 nm).

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound?

A1: Epimerization refers to a chemical change at one of several stereocenters in a molecule, leading to the formation of a different diastereomer. In the case of this compound, this most commonly refers to the isomerization to its trans diastereomer. While the exact mechanism can be complex, it often involves the temporary formation of an intermediate that allows for rotation around a single bond, leading to a change in the spatial arrangement of the substituents.

Q2: At what specific pH is this compound most stable?

Q3: Can the choice of extraction technique influence the rate of epimerization?

A3: Yes. Techniques that employ high energy input, such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), can generate localized heating.[2] If not properly controlled, this can increase the rate of epimerization. When using these methods, it is crucial to carefully control the temperature and duration. Conventional methods like maceration at controlled, low temperatures might be preferable if epimerization is a significant concern.

Q4: How can I accurately quantify the ratio of cis- to trans-Vitisin B?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying cis and trans isomers of flavonoids.[3] A well-developed HPLC method with a suitable column (e.g., C18) and mobile phase gradient can achieve baseline separation of the two isomers, allowing for accurate quantification based on the peak areas from the chromatogram. It is important to have pure standards of both isomers for accurate identification and calibration.

Q5: Are there any additives that can help stabilize this compound in solution?

A5: While specific stabilizers for this compound are not well-documented, general strategies for preserving flavonoids can be applied. The addition of a small amount of a weak acid, such as formic acid or acetic acid, to maintain a low pH is beneficial. For long-term storage, the addition of antioxidants might be considered, although their effect on epimerization specifically is not known. The most effective stabilization strategy is to minimize time in solution and store the compound as a dry solid at low temperatures, protected from light.

Experimental Protocols

Protocol 1: General Extraction of Vitisin B with Minimized Epimerization

This protocol describes a general method for extracting Vitisin B from a plant matrix (e.g., grape pomace) while minimizing the risk of cis-to-trans isomerization.

  • Sample Preparation:

    • Lyophilize and grind the plant material to a fine powder.

  • Extraction:

    • Macerate the powdered sample in an extraction solvent of 80% ethanol containing 0.1% formic acid at a solid-to-liquid ratio of 1:10 (w/v).

    • Conduct the extraction at a controlled temperature of 20-25°C for 12-24 hours with gentle agitation.

    • Perform all steps in amber glassware or vessels wrapped in aluminum foil to protect from light.

  • Filtration and Concentration:

    • Filter the extract through cheesecloth and then a 0.45 µm filter to remove solid debris.

    • Concentrate the filtrate under reduced pressure at a temperature not exceeding 30°C to remove the ethanol.

  • Purification (Solid-Phase Extraction):

    • Condition a C18 solid-phase extraction (SPE) cartridge with methanol followed by acidified water (pH 3).

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with acidified water to remove sugars and other polar impurities.

    • Elute the Vitisin B fraction with methanol.

  • Final Concentration and Storage:

    • Evaporate the methanol from the eluted fraction under reduced pressure at a temperature below 30°C.

    • Lyophilize the remaining aqueous solution to obtain a dry powder.

    • Store the final product at -20°C or lower in a sealed, light-protected container.

Protocol 2: HPLC Analysis of cis- and trans-Vitisin B

This protocol provides a starting point for the analytical separation of cis- and trans-Vitisin B isomers.

  • Instrumentation: HPLC system with a diode array detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-30 min: Linear gradient from 10% to 40% B

    • 30-35 min: 40% B

    • 35-40 min: Return to 10% B

    • 40-45 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm and/or 325 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90% A, 10% B) and filter through a 0.22 µm syringe filter before injection.

Visualizations

Epimerization_Factors cluster_cis This compound (Desired) cluster_trans trans-Vitisin B (Isomer) cluster_factors Factors Promoting Epimerization cis_Vitisin_B This compound trans_Vitisin_B trans-Vitisin B cis_Vitisin_B->trans_Vitisin_B Epimerization Light Light (UV) Light->cis_Vitisin_B Heat High Temperature Heat->cis_Vitisin_B pH Alkaline pH pH->cis_Vitisin_B

Caption: Factors influencing the epimerization of this compound.

Isolation_Workflow Start Plant Material Extraction Extraction (Acidified Ethanol, Dark, <25°C) Start->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (<30°C) Filtration->Concentration1 Purification SPE Purification (C18, Acidified Solvents) Concentration1->Purification Concentration2 Final Concentration & Lyophilization (<30°C) Purification->Concentration2 QC HPLC Analysis (cis/trans Ratio) Purification->QC FinalProduct This compound (Pure) Concentration2->FinalProduct FinalProduct->QC

Caption: Workflow for minimizing this compound epimerization during isolation.

References

Validation & Comparative

A Head-to-Head Comparison of cis-Vitisin B and ε-viniferin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product research, stilbenoids derived from grapes and other plant sources have garnered significant attention for their diverse pharmacological activities. Among these, ε-viniferin, a resveratrol dimer, and Vitisin B, a resveratrol tetramer, stand out as promising candidates for therapeutic development. This guide provides a detailed head-to-head comparison of their biological activities, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors. While the focus is on a comprehensive comparison, it is important to note that specific research on the cis-isomer of Vitisin B is limited; therefore, this comparison primarily addresses Vitisin B, with specific notations on the cis-isomer where information is available.

Chemical Structures

ε-viniferin is a dimer of resveratrol, meaning it is formed from two resveratrol units. In contrast, Vitisin B is a tetramer, composed of four resveratrol units. This difference in molecular size and complexity contributes to their distinct biological properties.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data from in vitro studies, providing a direct comparison of the bioactivities of ε-viniferin and Vitisin B.

Table 1: In Vitro Antioxidant Activity
Assayε-viniferin (IC50)Vitisin B (IC50)Reference Compound (Resveratrol IC50)
DPPH Radical Scavenging80.12 ± 13.79 µM129.14 ± 26.13 µM81.92 ± 9.17 µM[1]
FRAP (Ferric Reducing Antioxidant Power)26.19 µMIC50 not reached15.38 µM[2][3]
NO (Nitric Oxide) Scavenging338.35 ± 89.47 µM368.80 ± 14.20 µM200.68 ± 15.40 µM[1]

Note: A lower IC50 value indicates greater antioxidant activity.

Table 2: Anti-Inflammatory and Other Biological Activities
Activityε-viniferinVitisin BComments
Anti-Inflammatory Reduces inflammatory mediators like TNFα and IL-6.[4]Inhibits NO production in LPS-induced microglial cells (IC50 = 4.7 ± 0.5 µM), showing better efficacy than resveratrol.Vitisin B appears to have potent anti-inflammatory effects, particularly in the context of neuroinflammation.
Neuroprotection Protects neurons via activation of the SIRT3/FOXO3 pathway.Exhibits neuroprotective effects against methylglyoxal-induced cell death.Both compounds show promise in the context of neurodegenerative diseases.
Antiviral Weak inhibitory effect against influenza neuraminidase.Inhibits influenza A virus replication by targeting neuraminidase and virus-induced oxidative stress. cis-Vitisin A showed a 35% inhibition of neuraminidase activity in one study.Vitisin B demonstrates significant antiviral potential, particularly against the influenza virus.
Anti-Obesity Prevents diet-induced obesity and has anti-adipogenesis activity.Ameliorates impaired glucose regulation in type 2 diabetic mice.Both compounds show potential in managing metabolic disorders.
Anticancer Induces apoptosis in leukemia cells.Induces apoptosis in human breast cancer cells by inhibiting fatty acid synthase.Both compounds exhibit pro-apoptotic effects in cancer cell lines.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture : Add a specific volume of the test compound (cis-Vitisin B or ε-viniferin at various concentrations) to the DPPH solution.

  • Incubation : Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample. The IC50 value is then determined from a dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

This method is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants.

  • Reagent Preparation : The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Reaction Mixture : Add a small volume of the test sample to the FRAP reagent.

  • Incubation : Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).

  • Measurement : Measure the absorbance of the blue-colored ferrous-TPTZ complex at 593 nm.

  • Calculation : The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve prepared using a known antioxidant standard (e.g., Trolox or FeSO₄).

NO (Nitric Oxide) Scavenging Assay

This assay evaluates the ability of a compound to scavenge nitric oxide radicals generated from sodium nitroprusside.

  • Reaction Mixture : Sodium nitroprusside (e.g., 10 mM) in phosphate-buffered saline (PBS) is mixed with various concentrations of the test compound.

  • Incubation : The mixture is incubated at room temperature for a specific period (e.g., 150 minutes).

  • Griess Reagent : After incubation, Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2% phosphoric acid) is added to the reaction mixture.

  • Measurement : The absorbance of the chromophore formed during the diazotization of nitrite with sulfanilamide and subsequent coupling with N-(1-naphthyl)ethylenediamine is measured at approximately 546 nm.

  • Calculation : The percentage of nitric oxide scavenging is calculated based on the absorbance values of the control and the test samples.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the known signaling pathways modulated by ε-viniferin and Vitisin B.

ε-viniferin: Neuroprotective Signaling Pathway

epsilon_viniferin_neuroprotection epsilon_viniferin ε-viniferin SIRT3 SIRT3 (Sirtuin 3) epsilon_viniferin->SIRT3 Upregulates FOXO3 FOXO3 (Forkhead box O3) SIRT3->FOXO3 Deacetylates Deacetylated_FOXO3 Deacetylated FOXO3 Nuclear_Translocation Nuclear Translocation Deacetylated_FOXO3->Nuclear_Translocation Mitochondrial_Homeostasis Mitochondrial Homeostasis Nuclear_Translocation->Mitochondrial_Homeostasis Promotes Oxidative_Stress Oxidative Stress Mitochondrial_Homeostasis->Oxidative_Stress Reduces Neuronal_Apoptosis Neuronal Apoptosis Mitochondrial_Homeostasis->Neuronal_Apoptosis Inhibits Oxidative_Stress->Neuronal_Apoptosis

Caption: ε-viniferin's neuroprotective mechanism via SIRT3/FOXO3 pathway.

Vitisin B: Anti-Inflammatory and Antiviral Signaling Pathways

vitisin_b_signaling Vitisin_B Vitisin B ROS ROS (Reactive Oxygen Species) Vitisin_B->ROS Scavenges NF_kB NF-κB Vitisin_B->NF_kB Inhibits Nrf2 Nrf2 Vitisin_B->Nrf2 Activates Neuraminidase Neuraminidase Vitisin_B->Neuraminidase Inhibits Influenza_Virus Influenza Virus Influenza_Virus->ROS Induces ROS->NF_kB Activates Inflammatory_Cytokines Inflammatory Cytokines NF_kB->Inflammatory_Cytokines Upregulates Viral_Replication Viral Replication NF_kB->Viral_Replication Promotes ARE ARE (Antioxidant Response Element) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Neutralizes Neuraminidase->Viral_Replication Facilitates

Caption: Vitisin B's dual anti-inflammatory and antiviral mechanisms.

Conclusion

Both ε-viniferin and Vitisin B exhibit a broad spectrum of promising pharmacological activities. Based on the available in vitro data, ε-viniferin demonstrates comparable or slightly better radical scavenging activity in some assays compared to Vitisin B. However, Vitisin B appears to be a more potent anti-inflammatory and antiviral agent, particularly against the influenza virus. Their distinct mechanisms of action, such as ε-viniferin's role in the SIRT3/FOXO3 pathway for neuroprotection and Vitisin B's modulation of NF-κB and Nrf2 pathways, highlight their potential for different therapeutic applications. Further head-to-head in vivo studies and research into the specific activities of Vitisin B isomers, including this compound, are warranted to fully elucidate their therapeutic potential. This guide provides a foundational comparison to inform future research and development in the field of natural product-based therapeutics.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for cis-Vitisin B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of specific isomers of bioactive compounds is critical. This guide provides an objective comparison of two common analytical methods, High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the analysis of cis-Vitisin B.

Data Presentation: Performance Comparison of Analytical Methods

The selection of an analytical technique is often a balance between sensitivity, selectivity, cost, and the specific requirements of the research. The following table summarizes the typical performance parameters for the quantification of Vitisin B and related compounds using HPLC-DAD and UPLC-MS/MS. It is important to note that the HPLC-DAD data is primarily based on methods validated for Vitisin A and other anthocyanins, serving as a proxy in the absence of specific data for this compound.

Validation ParameterHPLC-DADUPLC-MS/MSCommentary
Linearity (r²) ≥ 0.99[1]≥ 0.9977[2]Both methods demonstrate excellent linearity over a range of concentrations.
Limit of Detection (LOD) 0.06 - 0.12 mg/kg (for related anthocyanins)[1]Not explicitly reported for Vitisin B, but typically in the low ng/mL to pg/mL range.UPLC-MS/MS generally offers significantly lower detection limits, making it ideal for trace-level analysis.
Limit of Quantification (LOQ) 0.20 - 0.60 mg/kg (for related anthocyanins)[1]5 ng/mL (in urine)[2]The lower LOQ of UPLC-MS/MS is advantageous for studies with limited sample amounts or low analyte concentrations.
Accuracy (Recovery %) 89.9% - 123% (for related anthocyanins)Conformed to acceptance requirements (specific values not detailed)Both methods are capable of high accuracy, ensuring the reliability of quantitative results.
Precision (RSD %) < 8.5% (for related anthocyanins)Conformed to acceptance requirements (specific values not detailed)UPLC-MS/MS typically provides higher precision with lower relative standard deviation.
Selectivity Good, especially with peak purity analysis using DAD.Excellent, based on mass-to-charge ratio and fragmentation patterns, minimizing matrix interference.UPLC-MS/MS offers superior selectivity, which is crucial for complex matrices.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the analysis of Vitisin B and its isomers using HPLC-DAD and UPLC-MS/MS.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is widely used for the analysis of polyphenols in various samples, including food and biological matrices. The separation of cis and trans isomers is often achievable with careful optimization of chromatographic conditions.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program: A common starting point is a linear gradient from a low percentage of Solvent B (e.g., 5-30%) to a higher concentration over 20-40 minutes to achieve separation of isomers and other matrix components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitoring at the maximum absorbance for Vitisin B (around 280 nm and 520 nm) is recommended for quantification and peak identification.

Sample Preparation:

  • Samples such as wine or fruit extracts should be filtered through a 0.45 µm syringe filter prior to injection.

  • For solid samples, an extraction step using a suitable solvent (e.g., acidified methanol) is necessary.

  • Dilution with the initial mobile phase may be required to ensure the analyte concentration falls within the linear range of the method.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This technique offers enhanced sensitivity and selectivity, making it particularly suitable for the analysis of target compounds in complex biological matrices.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A sub-2 µm particle packed C18 column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program: A rapid gradient elution is typically used to ensure short run times.

  • Flow Rate: 0.4 - 0.7 mL/min.

  • Column Temperature: 35 - 40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for Vitisin B.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for the analyte and internal standard.

Sample Preparation:

  • For biological fluids like plasma or urine, a liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction (SPE) is typically required to remove matrix interferences.

  • The extracted sample is then evaporated to dryness and reconstituted in the initial mobile phase before injection.

Mandatory Visualization

CrossValidationWorkflow cluster_planning 1. Method Selection & Planning cluster_development 2. Method Development & Optimization cluster_validation 3. Individual Method Validation cluster_cross_validation 4. Cross-Validation cluster_conclusion 5. Conclusion & Implementation define_atp Define Analytical Target Profile (ATP) select_methods Select Candidate Methods (e.g., HPLC-DAD, UPLC-MS/MS) define_atp->select_methods develop_hplc Develop & Optimize HPLC-DAD Method select_methods->develop_hplc develop_uplc Develop & Optimize UPLC-MS/MS Method select_methods->develop_uplc validate_hplc Validate HPLC-DAD Method (Linearity, Accuracy, Precision, etc.) develop_hplc->validate_hplc validate_uplc Validate UPLC-MS/MS Method (Linearity, Accuracy, Precision, etc.) develop_uplc->validate_uplc analyze_samples Analyze Identical Samples with Both Methods validate_hplc->analyze_samples validate_uplc->analyze_samples compare_results Compare Quantitative Results (e.g., Bland-Altman plot, t-test) analyze_samples->compare_results assess_bias Assess Systematic Bias & Agreement compare_results->assess_bias method_equivalency Determine Method Equivalency/Interchangeability assess_bias->method_equivalency select_fit_for_purpose Select Fit-for-Purpose Method for Routine Use method_equivalency->select_fit_for_purpose

Caption: Workflow for the cross-validation of analytical methods.

References

A Comparative Guide to the Efficacy of cis-Vitisin B: In Vitro vs. In Vivo Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reported in vitro and in vivo efficacy of cis-Vitisin B, a naturally occurring stilbenoid found in grapevines. By presenting key experimental data, detailed protocols, and visual representations of associated signaling pathways, this document aims to offer an objective resource for evaluating the therapeutic potential of this compound.

Data Summary: In Vitro vs. In Vivo Efficacy

The following tables summarize the quantitative data from key studies, offering a side-by-side comparison of the effects of this compound and its related compounds in different experimental settings.

Table 1: In Vitro Neuroprotective Efficacy of Vitisin B Isomers

CompoundConcentrationAssayCell LineEffectReference
This compoundNot specifiedCell Viability (neurotoxin-induced damage)Neuro-2aWeakly increased cell viability[1]
trans-Vitisin BNot specifiedCell Viability (neurotoxin-induced damage)Neuro-2aSignificantly prevented cell damage[1]
This compoundNot specifiedIntracellular SOD ActivityNeuro-2aEnhanced activity[1]
trans-Vitisin BNot specifiedIntracellular SOD ActivityNeuro-2aEnhanced activity[1]

Table 2: In Vitro Antiviral Efficacy of Vitisin B (Isomer not specified)

ConcentrationVirusCell LineAssayResultReference
50 µMInfluenza A (H1N1)MDCKGFP Expression93% inhibition of viral GFP
50 µMInfluenza A (H1N1)A549GFP Expression91% inhibition of viral GFP

Table 3: In Vivo Antiviral Efficacy of Vitisin B (Isomer not specified) in Influenza A Virus-Infected Mice

DosageParameterObservationReference
20 mg/kgSurvival RateIncreased survival compared to control
20 mg/kgBody WeightReduced body weight loss compared to control
20 mg/kgViral Replication (Lungs)Decreased viral replication
20 mg/kgInflammatory Response (Lungs)Reduced inflammatory response

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Neuroprotective Assay: Cell Viability
  • Cell Culture: Mouse neuroblastoma (Neuro-2a) cells are cultured in appropriate media and conditions.

  • Neurotoxin Treatment: Cells are treated with neurotoxins such as paraquat (PQ) or 6-hydroxydopamine (6-OHDA) to induce cell damage.

  • Compound Administration: this compound or trans-Vitisin B is added to the cell cultures at various concentrations.

  • Cell Viability Assessment: Cell viability is measured using a standard method like the MTS assay. This colorimetric assay measures the reduction of a tetrazolium compound by metabolically active cells to a colored formazan product, with the absorbance being proportional to the number of viable cells.

  • Data Analysis: The viability of treated cells is compared to that of untreated control cells and cells treated with the neurotoxin alone.

In Vivo Antiviral Assay: Influenza A Virus Infection in Mice
  • Animal Model: BALB/c mice are used for the in vivo experiments.

  • Compound Administration: Mice are orally administered with Vitisin B (isomer not specified) at a dosage of 20 mg/kg.

  • Viral Infection: Following compound administration, mice are intranasally infected with a sublethal dose of influenza A virus (e.g., A/PR/8/34 strain).

  • Monitoring: Survival rates and body weight changes are monitored daily for a specified period (e.g., 7 days post-infection).

  • Viral Load Quantification: At the end of the experiment, lungs are harvested, and viral replication is quantified using quantitative reverse transcription PCR (qRT-PCR) to measure the expression of viral genes (e.g., M1, NS1, PA, PB1).

  • Immunofluorescence: Lung tissue sections are analyzed by immunofluorescence to visualize the presence of viral neuraminidase (NA), providing a qualitative measure of viral load.

  • Inflammatory Response Assessment: The inflammatory response in the lungs can be assessed by measuring the levels of pro-inflammatory cytokines.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Vitisin B and the general workflow of the in vivo antiviral experiment.

antiviral_workflow cluster_administration Compound & Virus Administration cluster_monitoring Monitoring cluster_analysis Endpoint Analysis oral_admin Oral Administration of Vitisin B (20 mg/kg) viral_infection Intranasal Infection with Influenza A Virus daily_monitoring Daily Monitoring (Survival & Body Weight) viral_infection->daily_monitoring lung_harvest Lung Harvest daily_monitoring->lung_harvest qRT_PCR qRT-PCR for Viral Gene Expression lung_harvest->qRT_PCR immunofluorescence Immunofluorescence for Viral NA lung_harvest->immunofluorescence inflammation_assessment Inflammatory Response Assessment lung_harvest->inflammation_assessment

In Vivo Antiviral Experimental Workflow

signaling_pathways cluster_virus Viral Infection cluster_vitisinB Vitisin B Intervention cluster_cellular_response Cellular Response cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway Virus Influenza A Virus IKK IKK Virus->IKK activates ROS Reactive Oxygen Species (ROS) Virus->ROS induces VitisinB Vitisin B VitisinB->IKK inhibits Nrf2 Nrf2 VitisinB->Nrf2 activates NFkB NF-κB IKK->NFkB activates ProInflammatory Pro-inflammatory Cytokines NFkB->ProInflammatory promotes transcription of ARE Antioxidant Response Element Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes promotes transcription of AntioxidantEnzymes->ROS scavenges ROS->IKK activates

References

A Comparative Guide to the Stability of cis-Vitisin B and Its Glycosylated Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of cis-Vitisin B, a naturally occurring pyranoanthocyanin found in red wine, and its hypothetical glycosylated derivatives. While direct comparative experimental data for glycosylated this compound is not extensively available in current literature, this document synthesizes established principles of anthocyanin and flavonoid chemistry to infer the stability profiles of these compounds. The information presented is intended to guide research efforts in the development of more stable and potentially more efficacious therapeutic agents.

Introduction to this compound and the Role of Glycosylation

This compound is a member of the vitisin family of pyranoanthocyanins, which are known for their characteristic orange-red hue and greater stability compared to their precursor anthocyanins, such as malvidin-3-O-glucoside. This enhanced stability is attributed to the presence of an additional pyran ring, which protects the molecule from hydration and subsequent degradation, particularly in acidic environments.

Glycosylation, the enzymatic attachment of sugar moieties to a molecule, is a common strategy employed in nature and in medicinal chemistry to enhance the stability, solubility, and bioavailability of bioactive compounds. For anthocyanins, glycosylation is known to protect the core flavylium cation from nucleophilic attack by water, thus preventing the formation of colorless and less stable chalcone structures. It is therefore hypothesized that glycosylation of this compound would further enhance its stability under various stress conditions.

Comparative Stability Analysis

The following table summarizes the inferred comparative stability of this compound and its glycosylated derivatives under various environmental stressors. This comparison is based on the general principles of flavonoid and anthocyanin stability, where glycosylation typically confers a protective effect.

Table 1: Inferred Comparative Stability of this compound and its Glycosylated Derivatives

Stress Condition This compound Glycosylated this compound (Hypothetical) Rationale for Difference in Stability
pH (Acidic, <4) High StabilityVery High StabilityBoth forms are stable in acidic conditions, but glycosylation would offer additional protection against hydration.
pH (Neutral, ~7) Moderate StabilityHigher StabilityGlycosylation is expected to hinder the degradation pathways that are more prevalent at neutral pH.
pH (Alkaline, >8) Low StabilityModerate StabilityThe sugar moiety would provide steric hindrance, partially protecting the core structure from alkaline degradation.
Temperature Moderate Thermal StabilityHigher Thermal StabilityGlycosylation can increase the energy barrier for thermal degradation by stabilizing the molecular structure.
Light Exposure Moderate PhotostabilityHigher PhotostabilityThe attached sugar groups may help to dissipate absorbed light energy, reducing photodegradation.

Experimental Protocols for Stability Assessment

To empirically determine and compare the stability of this compound and its glycosylated derivatives, the following experimental protocol is proposed.

Objective

To quantify and compare the degradation kinetics of this compound and its glycosylated derivatives under controlled conditions of pH, temperature, and light exposure.

Materials
  • Purified this compound

  • Synthesized glycosylated derivatives of this compound

  • Buffer solutions: pH 3.0 (citrate buffer), pH 7.0 (phosphate buffer), pH 9.0 (borate buffer)

  • HPLC-grade methanol, acetonitrile, and formic acid

  • Deionized water

  • Temperature-controlled incubator

  • Photostability chamber with a controlled light source

  • HPLC system with a Diode Array Detector (DAD)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

Methods

a. Sample Preparation:

  • Prepare stock solutions of this compound and each glycosylated derivative in methanol at a concentration of 1 mg/mL.

  • For each compound, create working solutions by diluting the stock solution in the respective buffer solutions (pH 3, 7, and 9) to a final concentration of 50 µg/mL.

b. Stability Studies:

  • pH Stability: Aliquot the working solutions into amber HPLC vials and store them at a constant temperature (e.g., 25°C) in the dark.

  • Thermal Stability: Aliquot the working solutions (at a stable pH, e.g., pH 3) into amber HPLC vials and place them in incubators set at different temperatures (e.g., 25°C, 50°C, 75°C).

  • Photostability: Aliquot the working solutions (at a stable pH, e.g., pH 3) into clear HPLC vials and expose them to a controlled light source in a photostability chamber. A dark control for each compound should be run in parallel.

c. HPLC Analysis:

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a vial from each experimental condition.

  • Analyze the samples immediately by HPLC-DAD.

  • HPLC Conditions:

    • Mobile Phase A: 5% formic acid in water

    • Mobile Phase B: 5% formic acid in acetonitrile

    • Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., start with 10% B, ramp to 40% B over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Monitor at the λmax of this compound (around 510 nm) and also scan a broader range (200-600 nm) to detect degradation products.

    • Injection Volume: 20 µL

d. Data Analysis:

  • Quantify the peak area of the parent compound at each time point.

  • Plot the natural logarithm of the concentration of the parent compound versus time.

  • Determine the degradation rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

  • Compare the k and t₁/₂ values for this compound and its glycosylated derivatives under each stress condition.

Visualizations

Degradation Pathway and Protective Effect of Glycosylation

The following diagram illustrates a simplified, hypothetical degradation pathway for a pyranoanthocyanin like this compound and the proposed protective mechanism afforded by glycosylation.

G cluster_0 This compound Degradation cluster_1 Glycosylated this compound A This compound (Stable Pyranoanthocyanin) B Hydration at C-2 A->B H₂O (pH dependent) C Chalcone Formation (Colorless) B->C Ring Opening D Further Degradation Products (e.g., Phenolic Acids) C->D E Glycosylated this compound F Steric Hindrance from Sugar Moiety E->F G Reduced Hydration F->G Blocks H₂O attack H Enhanced Stability G->H

Caption: Hypothetical degradation of this compound and the protective role of glycosylation.

Experimental Workflow for Comparative Stability Study

The diagram below outlines the key steps in the proposed experimental workflow for comparing the stability of this compound and its glycosylated derivatives.

G start Start prep Prepare Stock and Working Solutions (this compound & Glycosylated Derivatives) start->prep stress Expose to Stress Conditions (pH, Temperature, Light) prep->stress sample Sample at Predetermined Time Intervals stress->sample hplc HPLC-DAD Analysis sample->hplc quantify Quantify Peak Area of Parent Compound hplc->quantify kinetics Calculate Degradation Rate (k) and Half-life (t₁/₂) quantify->kinetics compare Compare Stability Profiles kinetics->compare end End compare->end

Caption: Experimental workflow for the comparative stability analysis.

Safety Operating Guide

Navigating the Disposal of cis-Vitisin B: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds is a cornerstone of laboratory safety and operational excellence. This guide provides a detailed protocol for the proper disposal of cis-Vitisin B, a phenolic compound utilized in various research applications. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines procedures based on best practices for handling similar phenolic compounds, ensuring a commitment to safety and environmental responsibility.

Key Chemical and Physical Properties

A summary of available data for Vitisin compounds is presented below. It is critical to handle this compound with the caution appropriate for a novel or not fully characterized compound.

PropertyValueSource
Molecular Formula C₅₆H₄₂O₁₂PubChem[1]
Appearance Brown powderBioCrick
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneBioCrick[2]
Storage Desiccate at -20°CTargetMol

Step-by-Step Disposal Protocol for this compound

These procedures are grounded in general laboratory safety principles for phenolic compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulatory requirements.

Personal Protective Equipment (PPE)

Before handling this compound or its waste, ensure the following PPE is worn:

  • Safety Goggles: To protect against splashes.

  • Lab Coat: To prevent contamination of personal clothing.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended for incidental contact.

Waste Segregation and Collection

Proper segregation of waste is crucial to prevent accidental chemical reactions and ensure compliant disposal.

  • Solid Waste:

    • Collect all solid this compound waste, including unused powder, contaminated weighing paper, and absorbent materials from spills, in a dedicated hazardous waste container.

    • The container should be made of a compatible material such as polyethylene or glass.

    • Label the container clearly as "Hazardous Waste - this compound, Solid" and include the accumulation start date.[3]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container compatible with the solvent used (e.g., glass or polyethylene).

    • Label the container as "Hazardous Waste - this compound in [Solvent Name]" and specify the approximate concentration.

  • Sharps Waste:

    • Any sharps, such as pipette tips or needles, contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.[3]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills:

    • If the spill involves solid material, carefully sweep it into a hazardous waste container, avoiding dust generation.[3]

    • For small liquid spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to contain and absorb the liquid.

    • Place the used absorbent material into the solid hazardous waste container.

    • Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.

  • Large Spills:

    • In the case of a large spill, evacuate the immediate area and contact your institution's EHS department without delay.

Final Disposal
  • Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area.

  • Arrange for the collection of the waste by your institution's certified hazardous waste management service.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Pipette Tips) waste_type->sharps_waste Sharps solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Dispose in Labeled Sharps Container for Chemical Waste sharps_waste->sharps_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange for Pickup by Certified Waste Disposal storage->pickup

Caption: Workflow for the safe disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.